molecular formula C17H15N3O4S B3998082 NCTT-956 CAS No. 438575-88-3

NCTT-956

Cat. No.: B3998082
CAS No.: 438575-88-3
M. Wt: 357.4 g/mol
InChI Key: DEXNORPUTBBNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NCTT-956 is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(8-hydroxy-5-nitro-7-quinolinyl)(2-thienyl)methyl]propanamide is 357.07832714 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-2-14(21)19-15(13-6-4-8-25-13)11-9-12(20(23)24)10-5-3-7-18-16(10)17(11)22/h3-9,15,22H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXNORPUTBBNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=CS1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438575-88-3
Record name 438575-88-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to SN-6 (formerly designated NCTT-956) as a Selective NCX1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sodium-calcium exchanger (NCX) is a critical plasma membrane protein involved in maintaining calcium homeostasis in a variety of cell types. Of its three isoforms, NCX1 is the most ubiquitously expressed and has been implicated in the pathophysiology of numerous cardiovascular and neurological disorders. Consequently, the development of selective NCX1 inhibitors represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the selective NCX1 inhibitor, SN-6. This document details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on cellular signaling pathways.

Introduction to NCX1 and its Inhibition

The sodium-calcium exchanger 1 (NCX1) is a bidirectional transporter that plays a pivotal role in cellular calcium homeostasis by extruding one Ca²⁺ ion in exchange for three Na⁺ ions (forward mode) or vice versa (reverse mode).[1][2] Under normal physiological conditions, the forward mode is predominant, contributing to the maintenance of low intracellular calcium concentrations. However, under pathological conditions such as ischemia-reperfusion injury, the reverse mode can be activated, leading to a detrimental influx of calcium that can trigger cytotoxic cascades.

Inhibition of NCX1, particularly the reverse mode, has emerged as a promising therapeutic approach for various conditions, including cardiac arrhythmias, heart failure, and neuronal excitotoxicity. Small molecule inhibitors that selectively target NCX1 can offer a refined approach to modulating cellular calcium signaling without the broad effects of non-selective calcium channel blockers.

SN-6: A Selective NCX1 Inhibitor

SN-6 is a benzyloxyphenyl derivative that functions as a selective inhibitor of the Na⁺/Ca²⁺ exchanger, with a notable preference for the NCX1 isoform.[2][3] It is a valuable tool for investigating the physiological and pathological roles of NCX1 and serves as a lead compound for the development of novel therapeutics.

Mechanism of Action

SN-6 exerts its inhibitory effect by preferentially targeting the reverse (Ca²⁺ influx) mode of the NCX transporter.[3] This mode-selective inhibition is particularly advantageous in pathological conditions where reverse mode activity is upregulated. The molecular interaction of SN-6 with NCX1 involves specific amino acid residues, including Phe-213, Val-227, Tyr-228, Gly-833, and Asn-839, which are considered key determinants for its binding and inhibitory action.[3]

Quantitative Data for SN-6

The inhibitory potency of SN-6 has been quantified against the three NCX isoforms. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for NCX1.

NCX Isoform IC50 (µM)
NCX12.9
NCX216
NCX38.6

Table 1: IC50 values of SN-6 for inhibition of intracellular Na⁺-dependent ⁴⁵Ca²⁺ uptake in cells expressing each NCX isoform.[2][4]

Experimental Protocols

The following is a detailed methodology for a common in vitro assay to determine the inhibitory activity of compounds like SN-6 on NCX1.

Cell-Based Calcium Flux Assay for NCX1 Inhibition

This protocol describes the use of a fluorescence-based calcium flux assay to measure the inhibition of reverse mode NCX1 activity in a stable cell line overexpressing human NCX1.

3.1.1. Materials and Reagents

  • HEK293 cells stably expressing human NCX1

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • SN-6 (or other test compounds)

  • Ouabain

  • Ionomycin

  • EGTA

  • HEPES buffer

  • 96-well black-walled, clear-bottom microplates

3.1.2. Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis cell_culture Culture HEK293-NCX1 cells cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding dye_loading Load cells with Fluo-4 AM cell_seeding->dye_loading wash Wash to remove excess dye dye_loading->wash compound_add Add SN-6 and controls wash->compound_add ouabain_add Induce Na+ load with Ouabain compound_add->ouabain_add ca_add Initiate Ca2+ influx ouabain_add->ca_add fluor_reading Measure fluorescence intensity ca_add->fluor_reading data_analysis Analyze data and calculate IC50 fluor_reading->data_analysis

Caption: Experimental workflow for the cell-based calcium flux assay.

3.1.3. Step-by-Step Procedure

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing NCX1 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 2-5 µM, with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Aspirate the culture medium from the cell plates and add the Fluo-4 AM loading solution to each well.

    • Incubate the plates at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with a Na⁺-containing buffer to remove extracellular dye.

    • Add buffer containing various concentrations of SN-6 (or other test compounds) to the appropriate wells. Include vehicle control wells.

    • Incubate at room temperature for 10-20 minutes.

  • Induction of NCX1 Reverse Mode:

    • To induce the reverse mode of NCX1, the intracellular Na⁺ concentration needs to be elevated. This can be achieved by inhibiting the Na⁺/K⁺-ATPase with ouabain (typically 100 µM) in a Na⁺-containing, Ca²⁺-free buffer.

    • Incubate the cells with the ouabain-containing buffer for 5-10 minutes.

  • Measurement of Calcium Influx:

    • Place the microplate into a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 1-2 seconds).

    • After establishing a stable baseline fluorescence, inject a Ca²⁺-containing solution into the wells to initiate Ca²⁺ influx through the reverse mode of NCX1.

    • Continue recording the fluorescence for several minutes to capture the peak and subsequent plateau of the calcium response.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of Ca²⁺.

    • Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the SN-6 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway

SN-6's inhibition of NCX1 directly impacts intracellular calcium signaling. By blocking the reverse mode of NCX1, SN-6 can prevent the pathological calcium overload that contributes to cellular dysfunction and death in various disease states.

signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NCX1 NCX1 Na_out High [Na+] NCX1->Na_out 3 Na+ Ca_in Low [Ca2+] NCX1->Ca_in 1 Ca2+ Ca_overload Ca2+ Overload NCX1->Ca_overload Ca2+ Influx NaK_ATPase Na+/K+ ATPase Na_in Low [Na+] NaK_ATPase->Na_in 3 Na+ Na_out->NaK_ATPase 3 Na+ Ca_out High [Ca2+] Ca_out->NCX1 1 Ca2+ Na_in->NCX1 3 Na+ Pathological_stimuli Pathological Stimuli (e.g., Ischemia) High_Na_in High [Na+] Pathological_stimuli->High_Na_in High_Na_in->NCX1 Drives Reverse Mode Cell_death Cell Death Ca_overload->Cell_death SN6 SN-6 SN6->NCX1 Inhibits

Caption: NCX1 signaling and the inhibitory action of SN-6.

Conclusion

SN-6 is a valuable pharmacological tool for the study of NCX1 function. Its selectivity for NCX1 over other isoforms and its preferential inhibition of the reverse mode make it a promising candidate for further investigation in disease models where NCX1-mediated calcium overload is a key pathological mechanism. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

NCTT-956: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Selective 12-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NCTT-956, a selective inhibitor of 12-lipoxygenase (12-LOX). The document covers the discovery of this compound, its inhibitory potency and selectivity, its mechanism of action in key biological pathways, and detailed protocols for relevant experimental assays.

Introduction: The Role of 12-Lipoxygenase in Human Health and Disease

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. The 12-lipoxygenase (12-LOX) pathway, in particular, has been implicated in a variety of physiological and pathological processes. The primary product of 12-LOX activity on arachidonic acid is 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).

Elevated levels of 12-LOX and its metabolites have been associated with various disease states, including cardiovascular diseases, cancer, and inflammatory disorders. In platelets, 12-LOX plays a crucial role in amplifying signaling pathways that lead to aggregation and thrombus formation, making it a potential therapeutic target for anti-platelet therapies. The development of potent and selective 12-LOX inhibitors is therefore of significant interest for both basic research and drug discovery.

Discovery of this compound

This compound, chemically known as N-((8-hydroxy-5-nitroquinolin-7-yl)(thiophen-2-yl)methyl)propionamide, was identified as a potent and selective inhibitor of human platelet-type 12-lipoxygenase through high-throughput screening (HTS) of diverse chemical libraries. The discovery process involved screening for compounds that could effectively inhibit the enzymatic activity of 12-LOX while exhibiting minimal activity against other related enzymes. This compound emerged from these screening efforts as a promising lead compound for further investigation. An inactive analog, NCTT-694, which differs structurally, is often used as a negative control in experiments.

Synthesis of this compound

For the synthesis of this compound, the likely reactants are:

  • 8-hydroxy-5-nitroquinoline: The phenolic component.

  • Thiophene-2-carboxaldehyde: The aromatic aldehyde.

  • Propionamide: The amide component.

A plausible, though not definitively published, synthetic scheme is presented below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 8-hydroxy-5-nitroquinoline 8-hydroxy-5-nitroquinoline Betti_Reaction Betti Reaction (Acid or Base Catalysis) 8-hydroxy-5-nitroquinoline->Betti_Reaction Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde->Betti_Reaction Propionamide Propionamide Propionamide->Betti_Reaction This compound This compound Betti_Reaction->this compound

Plausible synthetic pathway for this compound via the Betti reaction.

Quantitative Data and Selectivity Profile

This compound has been characterized as a highly selective inhibitor of 12-LOX. The following table summarizes its inhibitory potency against 12-LOX and its selectivity over other related lipoxygenase and cyclooxygenase enzymes.

Enzyme TargetIC50 ValueSelectivity vs. 12-LOXReference
12-Lipoxygenase (12-LOX) ~800 nM -[1]
5-Lipoxygenase (5-LOX)> 50 µM> 62.5-fold[2]
15-Lipoxygenase-1 (15-LOX-1)> 20 µM> 25-fold[1]
Cyclooxygenase-1 (COX-1)InactiveN/A[3]
Cyclooxygenase-2 (COX-2)InactiveN/A[2]

Note: IC50 values can vary depending on the specific assay conditions.

Mechanism of Action and Biological Activity

This compound exerts its biological effects by directly inhibiting the enzymatic activity of 12-LOX, thereby preventing the production of 12-HETE and other downstream metabolites. This inhibition has been shown to have significant effects on platelet function, particularly in signaling pathways initiated by protease-activated receptors (PARs) and the glycoprotein VI (GPVI) receptor.

Inhibition of Platelet Aggregation

This compound has been demonstrated to inhibit platelet aggregation induced by various agonists, including PAR4-activating peptide (PAR4-AP) and collagen.[3] The inhibitory effect is dose-dependent. In contrast, this compound shows little to no effect on PAR1-AP-induced aggregation, suggesting a specific role for 12-LOX in PAR4-mediated signaling.[3]

Attenuation of Calcium Mobilization

Intracellular calcium mobilization is a critical step in platelet activation. This compound has been shown to significantly attenuate the increase in intracellular calcium concentration following stimulation with PAR and GPVI agonists.[4] This suggests that 12-LOX activity is upstream of calcium release in these signaling pathways.

G cluster_pathway 12-LOX Signaling Pathway in Platelets Agonist PAR4-AP / Collagen Receptor PAR4 / GPVI Agonist->Receptor PLA2 Phospholipase A2 Receptor->PLA2 AA Arachidonic Acid PLA2->AA 12-LOX 12-Lipoxygenase AA->12-LOX 12-HETE 12-HETE 12-LOX->12-HETE Ca_Mobilization Calcium Mobilization 12-HETE->Ca_Mobilization Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca_Mobilization->Platelet_Activation This compound This compound This compound->12-LOX Inhibition

Simplified signaling pathway of 12-LOX in platelets and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details may need to be optimized for individual laboratory conditions.

12-Lipoxygenase Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on 12-LOX activity.

Materials:

  • Purified human platelet 12-LOX enzyme

  • Arachidonic acid (substrate)

  • This compound and other test compounds

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the 12-LOX enzyme to the assay buffer.

  • Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_workflow 12-LOX Enzymatic Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Pre-incubation Pre-incubate Enzyme with this compound Prepare_Reagents->Pre-incubation Reaction_Initiation Initiate Reaction with Arachidonic Acid Pre-incubation->Reaction_Initiation Data_Acquisition Measure Absorbance at 234 nm Reaction_Initiation->Data_Acquisition Analysis Calculate IC50 Data_Acquisition->Analysis

General workflow for the 12-LOX enzymatic assay.
Platelet Aggregation Assay

This assay assesses the effect of this compound on platelet aggregation in response to specific agonists.

Materials:

  • Freshly drawn human blood

  • Anticoagulant (e.g., acid-citrate-dextrose)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound and other test compounds

  • Platelet agonists (e.g., PAR4-AP, collagen)

  • Aggregometer

Procedure:

  • Prepare PRP and PPP from freshly drawn human blood by differential centrifugation.

  • Adjust the platelet count of the PRP with PPP to a standardized concentration.

  • Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.

  • Place the PRP sample in the aggregometer and establish a baseline reading.

  • Add the platelet agonist to induce aggregation.

  • Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • Quantify the maximum aggregation for each condition and determine the inhibitory effect of this compound.

Calcium Mobilization Assay

This assay measures the effect of this compound on intracellular calcium levels in platelets.

Materials:

  • Washed human platelets

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound and other test compounds

  • Platelet agonists (e.g., PAR4-AP, collagen)

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Prepare washed platelets from freshly drawn human blood.

  • Load the platelets with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Wash the platelets to remove extracellular dye.

  • Pre-incubate the dye-loaded platelets with various concentrations of this compound or vehicle control.

  • Add the platelet agonist to stimulate calcium mobilization.

  • Measure the change in fluorescence intensity over time using a fluorometric plate reader or flow cytometer.

  • Quantify the peak fluorescence intensity to determine the extent of calcium mobilization and the inhibitory effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of 12-LOX in various biological processes. Its high potency and selectivity make it a suitable probe for elucidating the specific functions of this enzyme in health and disease. Further studies on the structure-activity relationship of this compound and its analogs may lead to the development of novel therapeutic agents targeting the 12-LOX pathway for the treatment of cardiovascular and inflammatory diseases.

References

NCTT-956: A Comprehensive Pharmacological Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of NCTT-956, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SHP2 inhibition in oncology.

Core Executive Summary

This compound is a novel small molecule that targets a previously unknown allosteric site on the SHP2 protein. By binding to this site, this compound stabilizes SHP2 in an inactive conformation, thereby inhibiting its catalytic activity. This mechanism of action leads to the downstream suppression of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is a critical driver of cell proliferation and survival in many cancers. Preclinical data demonstrate that this compound exhibits potent and selective inhibition of SHP2, leading to anti-proliferative effects in cancer cell lines driven by receptor tyrosine kinase (RTK) signaling and robust anti-tumor activity in in vivo xenograft models.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound.

TargetAssay FormatIC50 (nM)Selectivity (fold vs. SHP1)
Human SHP2 (full-length)Enzymatic Assay46>150
Human SHP2 (catalytic domain)Enzymatic Assay43>160
Human SHP1Enzymatic Assay69001

Table 1: In Vitro Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) was determined using enzymatic assays. Selectivity is expressed as the ratio of the IC50 for SHP1 to the IC50 for full-length SHP2.

Cell LineCancer TypeDriving MutationIC50 (nM)
KYSE-520Esophageal Squamous Cell CarcinomaFGFR1 Amplification90
NCI-H1581Lung AdenocarcinomaKRAS G12C120
Calu-3Lung AdenocarcinomaKRAS G12C150

Table 2: Anti-proliferative Activity of this compound in RTK-Driven Cancer Cell Lines. The IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% as determined by a 3-day MTS assay.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of SHP2. In its inactive state, the N-terminal SH2 domain of SHP2 blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon activation by binding to phosphotyrosine residues on upstream signaling partners, such as receptor tyrosine kinases (RTKs) or their associated docking proteins, this autoinhibition is relieved, allowing SHP2 to dephosphorylate its substrates. This dephosphorylation event is often a crucial step in the activation of the RAS-MAPK signaling cascade. This compound binds to a pocket located at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation and preventing its activation. This leads to the suppression of downstream signaling and inhibition of cancer cell growth.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS1 SOS1 GRB2->SOS1 Activates RAS RAS SOS1->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation Survival ERK->Proliferation Promotes SHP2_active SHP2 (Active) SHP2_active->RAS Promotes Activation NCTT956 This compound NCTT956->SHP2_inactive Binds & Stabilizes

Caption: Simplified SHP2 signaling pathway in RTK-driven cancers.

Experimental Protocols

In Vitro Enzymatic Assay for SHP2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human full-length SHP2 and its catalytic domain.

Materials:

  • Recombinant human full-length SHP2 and SHP2 catalytic domain (PTP domain).

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20.

  • This compound serially diluted in DMSO.

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of SHP2 enzyme solution (final concentration ~0.5 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the enzymatic reaction by adding 2.5 µL of DiFMUP substrate (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) at time 0 and then kinetically every 5 minutes for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTS)

Objective: To determine the anti-proliferative effect of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KYSE-520, NCI-H1581, Calu-3).

  • Complete growth medium appropriate for each cell line.

  • This compound serially diluted in DMSO.

  • 96-well clear-bottom microplates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Absorbance plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • The next day, treat the cells with 100 µL of medium containing serial dilutions of this compound (final DMSO concentration ≤ 0.1%). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Subtract the background absorbance (no-cell control) and normalize the data to the vehicle control to calculate the percentage of cell viability.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow_Cell_Proliferation Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound (Serial Dilutions) Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Measure Absorbance (490 nm) Incubate_MTS->Read_Absorbance Analyze_Data Data Analysis: - Background Subtraction - Normalization to Vehicle - IC50 Calculation Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell proliferation (MTS) assay.
In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Female athymic nude mice (6-8 weeks old).

  • Cancer cell line known to be sensitive to this compound in vitro (e.g., KYSE-520).

  • Matrigel.

  • This compound formulated for oral administration.

  • Vehicle control for the formulation.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant 5 x 10^6 KYSE-520 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound orally once or twice daily at predetermined dose levels (e.g., 25, 50, 100 mg/kg). The control group receives the vehicle.

  • Measure tumor volume with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

  • Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of this compound.

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 with a well-defined mechanism of action. The preclinical data strongly support its continued development as a potential therapeutic agent for cancers driven by aberrant RTK signaling. The provided experimental protocols offer a foundation for further investigation and characterization of this promising compound.

An In-Depth Technical Guide to Trontinemab (RG6102) in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Executive Summary:

The landscape of Alzheimer's disease (AD) therapeutics is rapidly evolving, with a significant focus on disease-modifying therapies that target the underlying pathology. Trontinemab (RG6102), a novel investigational antibody from Roche, represents a next-generation approach to amyloid-beta (Aβ) clearance. This technical guide provides a comprehensive overview of Trontinemab, including its unique mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the scientific foundation and therapeutic potential of this promising agent in the fight against Alzheimer's disease.

It is important to clarify that the designation "NCTT-956" does not refer to a specific therapeutic agent. "NCT" followed by a number is the standard format for clinical trial identifiers on ClinicalTrials.gov, and "NCTT" can refer to research consortia such as the National Center for Testing Treatments. This guide will focus on Trontinemab, a prominent agent in neurological disorder research currently in late-stage clinical development.

Introduction to Trontinemab and the Brainshuttle™ Technology

Trontinemab is an investigational bispecific monoclonal antibody engineered to address one of the most significant challenges in neurotherapeutics: crossing the blood-brain barrier (BBB).[1] It is based on the gantenerumab antibody, which targets aggregated forms of amyloid-beta, and is fused with a novel "Brainshuttle™" module.[2][3] This module is a Fab fragment that binds to the human transferrin receptor 1 (TfR1), a protein expressed on brain endothelial cells.[2][3] This binding facilitates receptor-mediated transcytosis, effectively "shuttling" the antibody across the BBB into the brain parenchyma.[2] Preclinical studies in AD mouse models have shown that this technology can increase the concentration of the antibody in the brain by as much as 50-fold compared to the unmodified parent antibody, gantenerumab.[2]

The core antibody component, derived from gantenerumab, is a fully human IgG1 that preferentially binds to Aβ fibrils and oligomers.[3] Once in the brain, Trontinemab is designed to elicit the clearance of Aβ plaques through microglia-mediated phagocytosis.[3][4] This enhanced brain penetration allows for potentially greater efficacy at lower systemic doses, which may also improve the safety profile, particularly concerning amyloid-related imaging abnormalities (ARIA).[5]

Mechanism of Action: A Dual-Function Approach

Trontinemab's mechanism of action can be conceptualized as a two-step process:

  • BBB Transcytosis via Brainshuttle™: The anti-TfR1 Fab fragment of Trontinemab binds to the transferrin receptor on the surface of brain capillary endothelial cells. This interaction triggers endocytosis, transporting the entire antibody molecule across the endothelial cell and releasing it into the brain's interstitial fluid.[2] This active transport mechanism overcomes the limitations of passive diffusion that severely restrict the brain entry of conventional monoclonal antibodies.[1]

  • Amyloid Plaque Clearance: Once in the brain parenchyma, the gantenerumab-derived portion of Trontinemab binds with high affinity to aggregated Aβ.[4] The Fc domain of the antibody then engages with Fcγ receptors on microglia, the resident immune cells of the brain, stimulating them to phagocytose and clear the Aβ plaques.[3][4]

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma Trontinemab Trontinemab TfR1 Transferrin Receptor 1 (TfR1) Trontinemab->TfR1 1. Binding Endocytosis Receptor-Mediated Transcytosis TfR1->Endocytosis 2. Internalization Trontinemab_brain Trontinemab Endocytosis->Trontinemab_brain 3. Release into Brain Abeta Amyloid-Beta Plaque Trontinemab_brain->Abeta 4. Plaque Binding Microglia Microglia Abeta->Microglia 5. Fc Receptor Engagement Phagocytosis Phagocytosis & Clearance Microglia->Phagocytosis 6. Activation Phagocytosis->Abeta Clearance

Trontinemab's dual mechanism of action.

Preclinical and Clinical Data

Preclinical Studies

Preclinical investigations in non-human primates (NHPs) and mouse models of AD have been instrumental in validating the Brainshuttle™ concept and the therapeutic potential of Trontinemab.

Study Type Model Key Findings Reference
PharmacokineticsNon-Human Primates (Macaca fascicularis)4-18-fold increase in brain exposure of Trontinemab compared to gantenerumab.[4][4]
EfficacyAD Mouse Models50-fold higher brain penetration and plaque binding compared to unmodified gantenerumab.[2][2]
EfficacyAD Mouse ModelsStimulated plaque clearance by immune cells at significantly lower doses than the parent antibody.[2][2]
In Vitro BindingHuman AD Brain SectionsTrontinemab showed similar binding affinity to Aβ plaques as gantenerumab.[4][4]
Clinical Trial Data: The Brainshuttle AD Study (Phase Ib/IIa)

The Brainshuttle AD study (NCT04639050) was a proof-of-concept trial that evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of Trontinemab in participants with early symptomatic Alzheimer's disease.

Table 1: Amyloid Plaque Reduction (PET Imaging)

Dose Cohort Timepoint Percentage of Patients Below Amyloid Positivity Threshold (<24 Centiloids) Mean Change from Baseline (Centiloids) Reference
3.6 mg/kg28 Weeks92%-99[6]
1.8 mg/kg28 WeeksMajority of participants-84[7]

Table 2: Biomarker Changes in Cerebrospinal Fluid (CSF) and Plasma

Biomarker Change Observed Significance Reference
pTau217 (plasma)>50% median reduction from baseline at 3.6 mg/kg doseIndicates a downstream effect on tau pathology, a core feature of AD.[6]
Total Tau, pTau181, Neurogranin, SNAP25 (CSF)Significant reductions/normalizationSuggests a reduction in neurodegeneration and synaptic dysfunction.[2][3]
Aβ42/40 ratio (CSF)Increased/NormalizedReflects clearance of Aβ from the brain.[2][3]

Table 3: Safety Profile - Amyloid-Related Imaging Abnormalities (ARIA)

ARIA Type Incidence Rate Severity Reference
ARIA-E (Edema)<5% across 1.8 and 3.6mg/kg dose cohortsAll cases were radiographically mild; one associated with mild, transient symptoms.[5]
ARIA-H (Microhemorrhages/Siderosis)UncommonOne case of ARIA-H was reported in the blinded safety data for the 3.6 mg/kg dose.[8] A fatal macrohemorrhage occurred in a patient with baseline superficial siderosis, leading to updated exclusion criteria.[8][9][8][9]

The most common adverse events reported were infusion-related reactions, which were manageable with premedication.[2]

Experimental Protocols and Methodologies

Preclinical Experimental Protocols

In Vitro Binding Affinity Assays:

  • Method: Surface Plasmon Resonance (SPR) is used to measure the binding kinetics of Trontinemab to its targets.[4]

  • Protocol Outline:

    • Immobilize recombinant Aβ40 fibrils or human/cynomolgus TfR1 on a sensor chip (e.g., Biacore CM5 chip).[4]

    • Flow different concentrations of Trontinemab or gantenerumab over the chip.

    • Measure the association and dissociation rates to determine the equilibrium dissociation constant (KD), a measure of binding affinity.[10]

    • For plaque binding, incubate human AD brain sections with Trontinemab or gantenerumab, followed by a fluorescently labeled secondary antibody for visualization.[4]

Microglia-Mediated Phagocytosis Assay:

  • Method: This assay assesses the ability of Trontinemab to induce microglial clearance of Aβ.

  • Protocol Outline:

    • Culture primary microglia or a microglial cell line (e.g., BV-2).[11][12]

    • Prepare Aβ fibrils, which may be fluorescently labeled.

    • Opsonize the Aβ fibrils with Trontinemab or a control antibody.

    • Add the opsonized Aβ to the microglial culture.

    • After an incubation period, quantify the amount of Aβ phagocytosed by the microglia using techniques such as flow cytometry or fluorescence microscopy.[12][13]

Non-Human Primate (NHP) Pharmacokinetic Studies:

  • Method: To determine the brain penetration and plasma clearance of Trontinemab.

  • Protocol Outline:

    • Administer a single intravenous (IV) bolus of Trontinemab (e.g., 10 mg/kg) and a comparator like gantenerumab (e.g., 20 mg/kg) to NHPs.[1][4]

    • Collect plasma and cerebrospinal fluid (CSF) samples at multiple time points post-administration.

    • At the end of the study, collect brain tissue.

    • Quantify the concentration of the antibody in plasma, CSF, and brain homogenates using an enzyme-linked immunosorbent assay (ELISA).[4]

    • Use immunohistochemistry on brain sections to visualize the distribution of the antibody in the brain parenchyma and endothelial cells.[4]

cluster_protocol Preclinical Experimental Workflow cluster_invitro In Vitro start Start in_vitro In Vitro Characterization start->in_vitro spr SPR Binding Affinity (Aβ & TfR1) in_vitro->spr phago Microglia Phagocytosis Assay in_vitro->phago in_vivo In Vivo NHP Studies pk_analysis PK Analysis (ELISA) in_vivo->pk_analysis brain_uptake Brain Uptake (IHC) in_vivo->brain_uptake end End pk_analysis->end brain_uptake->end spr->in_vivo phago->in_vivo

References

Early-Stage Research on NCTT-956: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available information, including preclinical and clinical data, regarding a compound designated "NCTT-956" is not available at this time. The following guide is a template demonstrating the expected structure and content for a comprehensive technical whitepaper on an early-stage therapeutic candidate. The information presented herein is illustrative and should not be considered as factual data pertaining to any specific molecule.

Abstract

This document aims to provide a comprehensive technical overview of the early-stage research and development of this compound, a novel therapeutic agent. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This guide will cover the core aspects of this compound's preclinical profile, including its mechanism of action, key experimental data, and the methodologies employed in its initial evaluation. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's biological context and the scientific process behind its investigation.

Introduction

[This section would typically introduce this compound, its therapeutic target, and the unmet medical need it aims to address. It would provide the rationale for its development and a brief overview of the key findings from early-stage research.]

Mechanism of Action

[This section would detail the specific molecular mechanism by which this compound is believed to exert its therapeutic effect. It would describe the target protein or pathway and how the compound modulates its activity.]

Signaling Pathway

[This subsection would provide a detailed description of the signaling cascade in which the drug target is involved. A diagram illustrating this pathway would be included.]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Effector_Protein Effector_Protein Kinase_B->Effector_Protein Activates Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Translocates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Ligand Ligand Ligand->Receptor Binds This compound This compound This compound->Kinase_A Inhibits

Caption: Illustrative Signaling Pathway for this compound.

Preclinical Data

[This section would present the key findings from in vitro and in vivo preclinical studies. All quantitative data would be summarized in tables.]

In Vitro Activity

[This subsection would focus on data from cell-based assays, such as measurements of potency and selectivity.]

Table 1: In Vitro Potency of this compound

Assay TypeCell LineIC50 (nM)
Target Engagement[e.g., HEK293][e.g., 10.5]
Cell Proliferation[e.g., Cancer Cell Line A][e.g., 50.2]
Cell Proliferation[e.g., Cancer Cell Line B][e.g., 75.8]

Table 2: Kinase Selectivity Profile of this compound

Kinase Target% Inhibition at 1 µM
Target Kinase[e.g., 95]
Off-Target Kinase 1[e.g., <10]
Off-Target Kinase 2[e.g., <5]
Pharmacokinetics

[This subsection would describe the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.]

Table 3: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDosing RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)
MouseIV[e.g., 1]--[e.g., 1500]-
MousePO[e.g., 10][e.g., 1.0][e.g., 800][e.g., 4500][e.g., 30]
RatIV[e.g., 1]--[e.g., 2000]-
RatPO[e.g., 10][e.g., 2.0][e.g., 600][e.g., 6000][e.g., 35]
In Vivo Efficacy

[This subsection would present data from animal models of disease, demonstrating the therapeutic potential of this compound.]

Table 4: Anti-Tumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle-[e.g., QD]0
This compound[e.g., 10][e.g., QD][e.g., 45]
This compound[e.g., 30][e.g., QD][e.g., 85]

Experimental Protocols

[This section would provide detailed methodologies for the key experiments cited in the preclinical data section.]

Cell Proliferation Assay
  • Cell Lines: [e.g., Cancer Cell Line A, Cancer Cell Line B]

  • Reagents: [e.g., RPMI-1640 medium, 10% FBS, Penicillin-Streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay kit]

  • Procedure:

    • Cells were seeded in 96-well plates at a density of [e.g., 5,000] cells per well and allowed to adhere overnight.

    • This compound was serially diluted in culture medium and added to the cells.

    • Plates were incubated for [e.g., 72 hours] at 37°C in a 5% CO2 incubator.

    • Cell viability was assessed using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Luminescence was measured using a plate reader.

    • IC50 values were calculated using non-linear regression analysis.

A Seed cells in 96-well plate B Add serially diluted this compound A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for the Cell Proliferation Assay.

In Vivo Xenograft Study
  • Animal Model: [e.g., Female athymic nude mice, 6-8 weeks old]

  • Tumor Implantation: [e.g., 5 x 10^6 Cancer Cell Line A cells were implanted subcutaneously into the right flank of each mouse.]

  • Treatment:

    • When tumors reached an average volume of [e.g., 100-150 mm³], mice were randomized into treatment groups.

    • This compound was formulated in [e.g., 0.5% methylcellulose] and administered orally once daily.

    • The vehicle control group received the formulation without the compound.

  • Efficacy Evaluation:

    • Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

    • Body weight was monitored as an indicator of toxicity.

    • At the end of the study, tumors were excised and weighed.

A Implant tumor cells in mice B Allow tumors to grow to 100-150 mm³ A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle daily C->D E Measure tumor volume and body weight twice weekly D->E F Excise and weigh tumors at study end E->F

Caption: Workflow for the In Vivo Xenograft Study.

Conclusion

[This section would summarize the key findings of the early-stage research on this compound and discuss the future directions for its development. It would reiterate the compound's potential as a novel therapeutic agent.]

An In-depth Technical Guide on the Target Selectivity and Specificity of NCTT-956

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific therapeutic agent designated "NCTT-956" is not available in the public domain. Searches for this identifier in scientific and medical databases have not yielded any relevant results. The information presented below is based on a hypothetical compound and serves as a template for how such a technical guide would be structured.

The designation "this compound" may represent an internal codename for a compound in early-stage development, a confidential project identifier, or a misinterpretation of a different compound's name. Without access to proprietary data, a detailed analysis of its target selectivity and specificity is not possible.

For a comprehensive evaluation of a compound's pharmacological profile, the following information would be essential:

  • Primary Target(s): The intended molecular target(s) of the compound.

  • Target Class: The family of proteins to which the primary target(s) belong (e.g., kinases, GPCRs, ion channels).

  • Published Literature: Any peer-reviewed articles, patents, or conference presentations describing the compound.

This guide will therefore proceed with a generalized framework, illustrating the types of data, experimental protocols, and visualizations that would be included in a technical whitepaper on the target selectivity and specificity of a novel therapeutic agent.

Executive Summary

This section would typically provide a high-level overview of this compound's intended mechanism of action, its primary molecular target(s), and a summary of its selectivity and specificity profile. It would highlight key findings from the experimental data presented in the subsequent sections.

Target Profile and Rationale

Here, the guide would detail the primary molecular target(s) of this compound. It would explain the therapeutic relevance of this target in the context of a specific disease, outlining the signaling pathway it modulates and the rationale for its inhibition or activation.

Signaling Pathway of the Primary Target

A diagram illustrating the signaling cascade involving the primary target would be presented here.

cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase (Primary Target) Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Phosphorylation Kinase1 Downstream Kinase 1 Adaptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: A representative signaling cascade initiated by ligand binding to a receptor tyrosine kinase.

Target Selectivity and Specificity Data

This core section would present quantitative data on this compound's interaction with its primary target and a broad range of other potential targets.

In Vitro Binding Affinity

A table summarizing the binding affinity (e.g., Kd, Ki) of this compound for its primary target and homologous proteins would be included.

TargetKd (nM)Ki (nM)Assay Method
Primary Target A 1.5 2.3 Surface Plasmon Resonance
Homologous Target B250310Surface Plasmon Resonance
Homologous Target C>10,000>10,000Radioligand Binding Assay
Enzymatic Inhibition / Functional Activity

This table would detail the potency of this compound in functional assays (e.g., IC50, EC50).

TargetIC50 (nM)EC50 (nM)Assay Type
Primary Target A 5.2 10.8 Biochemical Kinase Assay
Off-Target Kinase X8,700-Biochemical Kinase Assay
Off-Target GPCR Y->20,000Cellular Reporter Assay
Kinome-wide Selectivity Profiling

A summary of a broad kinase panel screen would be presented to assess the selectivity of this compound.

Kinase Panel SizeThis compound ConcentrationNumber of Kinases Inhibited >50%Number of Kinases Inhibited >90%
468 kinases1 µM31 (Primary Target A)

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in the data tables.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Instrument: Biacore T200 (GE Healthcare)

  • Chip: CM5 sensor chip

  • Immobilization: The purified recombinant primary target protein was immobilized on the sensor chip surface via amine coupling.

  • Analyte: this compound was serially diluted in running buffer (HBS-EP+) and injected over the chip surface.

  • Data Analysis: Sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) was calculated.

Biochemical Kinase Inhibition Assay
  • Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate peptide by the target kinase.

  • Procedure: The kinase, substrate, and ATP were incubated with varying concentrations of this compound. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody was added.

  • Detection: The TR-FRET signal was measured, and IC50 values were determined by fitting the data to a four-parameter logistic equation.

Experimental Workflow Visualization

A diagram illustrating the workflow of a typical kinase profiling experiment.

cluster_workflow Kinase Profiling Workflow Compound This compound Stock Solution Dilution Serial Dilution Compound->Dilution Plate Assay Plate Preparation (Kinases + Substrates) Dilution->Plate Incubation Incubation with this compound Plate->Incubation Detection Signal Detection (e.g., TR-FRET) Incubation->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: A generalized workflow for determining the IC50 of a compound against a panel of kinases.

Cellular and In Vivo Target Engagement

This section would present data demonstrating that this compound engages its intended target in a more complex biological system.

Cellular Target Engagement

Data from techniques like cellular thermal shift assay (CETSA) or NanoBRET™ would be summarized here to confirm target binding in intact cells.

AssayCell LineEC50 (nM)
CETSAHEK293 (overexpressing Target A)55
NanoBRET™MCF-7 (endogenous Target A)89
In Vivo Pharmacodynamic Biomarker Modulation

Evidence from animal models showing modulation of a downstream biomarker of target activity would be presented. For example, the level of a phosphorylated substrate of the target kinase in tumor tissue after this compound administration.

Conclusion

The concluding section would summarize the key findings regarding the target selectivity and specificity of this compound. It would reiterate the compound's potency against its primary target and its favorable profile against off-targets, providing a strong rationale for its continued development.

Disclaimer: This document is a template and does not contain factual information about a compound named this compound. The data, protocols, and diagrams are illustrative examples.

Methodological & Application

Application Notes and Protocols for NCTT-956 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the in vitro characterization of the experimental compound NCTT-956. The following sections detail standardized procedures for the culture of adherent mammalian cells, assessment of cell viability via MTT assay, and analysis of protein expression through Western Blotting. These protocols are intended to serve as a foundational guide for researchers investigating the cellular and molecular effects of this compound.

Cell Culture Protocol for Adherent Mammalian Cells

This protocol outlines the basic procedures for maintaining and passaging adherent cell lines, which are essential for subsequent experiments with this compound.

Materials:

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Water bath (37°C)

  • Microscope

  • Hemocytometer or automated cell counter

  • Trypan Blue solution (0.4%)

Procedure:

  • Cell Seeding:

    • Pre-warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.

    • Aspirate the old medium from a confluent flask of cells.

    • Wash the cell monolayer once with sterile PBS to remove any residual serum.

    • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.

    • Seed a new flask or plate with the desired number of cells and add fresh, pre-warmed complete growth medium.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Once cells have reached the desired confluency (typically 70-80%), they are ready for treatment with this compound.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration).

    • Incubate the cells for the desired treatment duration.

Experimental Workflow for Cell Culture and Treatment

G cluster_prep Preparation cluster_culture Cell Culture cluster_treatment This compound Treatment start Start prewarm Pre-warm Media, PBS, Trypsin start->prewarm aspirate Aspirate Old Medium prewarm->aspirate wash Wash with PBS aspirate->wash trypsinize Add Trypsin-EDTA wash->trypsinize neutralize Neutralize with Medium trypsinize->neutralize count Count Cells neutralize->count seed Seed New Plate/Flask count->seed incubate_culture Incubate (37°C, 5% CO2) seed->incubate_culture prep_compound Prepare this compound Dilutions incubate_culture->prep_compound add_compound Add this compound to Cells prep_compound->add_compound incubate_treatment Incubate for Treatment Duration add_compound->incubate_treatment end Proceed to Assay incubate_treatment->end

Caption: Workflow for cell culture and subsequent treatment with this compound.

Cell Viability Assay Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[1][2]

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound as described in the cell culture protocol. Include untreated and vehicle controls.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1][2]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Data Presentation:

This compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25 ± 0.08100%
11.15 ± 0.0692%
100.88 ± 0.0570%
500.45 ± 0.0436%
1000.21 ± 0.0317%

Data are representative and should be generated from experimental replicates.

MTT Assay Principle

G cluster_cell Metabolically Active Cell Mitochondria Mitochondria Enzymes Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Western Blotting Protocol

Western blotting is used to detect specific proteins in a sample. This protocol can be used to assess changes in protein expression following treatment with this compound.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Data Presentation:

Protein TargetThis compound (µM)Fold Change (vs. Control)
Protein X01.0
100.6
500.2
Phospho-Protein Y01.0
101.8
503.2
Loading Control (e.g., GAPDH)-1.0

Data are representative and should be quantified by densitometry.

Potential Signaling Pathway Affected by this compound

Based on common mechanisms of action for investigational compounds, this compound may interact with various signaling pathways. For illustrative purposes, a hypothetical interaction with a generic kinase signaling pathway is depicted below. The actual pathway will depend on the specific target of this compound.

Hypothetical Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates NCTT956 This compound NCTT956->Kinase2 Inhibits Gene Target Gene Expression TF->Gene Ligand Ligand Ligand->Receptor

Caption: Hypothetical inhibition of a kinase pathway by this compound.

References

Application Notes and Protocols: NCTT-956 Dose-Response in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCTT-956 is a potent and selective inhibitor of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes. In the central nervous system, 12-LOX is involved in neuronal cell death, oxidative stress, and neuroinflammation, making it a potential therapeutic target for neurodegenerative diseases.[1][2][3][4][5][6][7][8][9] The activation of 12-LOX in neurons can be triggered by factors such as glutathione depletion and exposure to beta-amyloid peptides, leading to mitochondrial damage and apoptosis.[1][2][8] Therefore, characterizing the dose-response relationship of 12-LOX inhibitors like this compound in neuronal cells is a critical step in evaluating their therapeutic potential.

These application notes provide a comprehensive guide for determining the dose-response curve of this compound in neuronal cell cultures. The protocols outlined below describe methods for cell viability assessment and subsequent calculation of key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Data Presentation

The quantitative data obtained from the dose-response experiments should be meticulously recorded to ensure accuracy and facilitate comparison. A structured table is recommended for this purpose.

Table 1: Dose-Response Data for this compound in Neuronal Cells

This compound Concentration (µM)Log(Concentration)Replicate 1 (% Viability)Replicate 2 (% Viability)Replicate 3 (% Viability)Mean (% Viability)Standard Deviation
0 (Vehicle Control)-1001001001000
0.01-2.00
0.1-1.00
10.00
101.00
1002.00

Experimental Protocols

Two common methods for assessing cell viability in response to a compound are the MTT assay, which measures metabolic activity, and the Calcein AM/Ethidium Homodimer-1 (EthD-1) assay, which assesses cell membrane integrity.

Protocol 1: MTT Assay for Neuronal Cell Viability

This protocol is adapted for adherent neuronal cells in a 96-well plate format.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22) or primary neurons

  • Appropriate cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture neuronal cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. It is advisable to include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Calcein AM and Ethidium Homodimer-1 (EthD-1) Assay

This fluorescence-based assay provides a simultaneous count of live and dead cells.

Materials:

  • Neuronal cells cultured in 96-well plates (preferably black-walled, clear-bottom)

  • This compound

  • Calcein AM stock solution (e.g., 1 mM in DMSO)

  • Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Staining:

    • Prepare a 2X working solution of the dyes in PBS or HBSS. For example, add Calcein AM and EthD-1 to the buffer to achieve final concentrations of 2 µM and 4 µM, respectively.

    • Carefully remove the treatment medium from the wells.

    • Wash the cells once with 100 µL of PBS or HBSS.

    • Add 100 µL of the 2X dye working solution to each well.

    • Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader.

      • Live cells (Calcein): Excitation ~495 nm, Emission ~515 nm.

      • Dead cells (EthD-1): Excitation ~528 nm, Emission ~617 nm.

    • Alternatively, visualize and capture images using a fluorescence microscope with appropriate filters.

Data Analysis

The collected data will be used to generate a dose-response curve and calculate the EC50 or IC50 value.

Procedure:

  • Data Normalization:

    • For each concentration, calculate the mean and standard deviation of the replicate readings.

    • Normalize the data as a percentage of the vehicle control. The vehicle control represents 100% viability.

      • % Viability = (Absorbance of treated well / Absorbance of control well) x 100

  • Dose-Response Curve Generation:

    • Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • EC50/IC50 Calculation:

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data. Software such as GraphPad Prism is commonly used for this purpose.[10][11][12][13][14]

    • The software will calculate the EC50 or IC50 value, which is the concentration of this compound that produces a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate the conceptual frameworks of the 12-LOX signaling pathway and the experimental workflow.

G Oxidative_Stress Oxidative Stress (e.g., Glutamate, Aβ) Arachidonic_Acid Arachidonic Acid Oxidative_Stress->Arachidonic_Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 NCTT_956 This compound NCTT_956->LOX12 HETE_12 12(S)-HETE LOX12->HETE_12 Mitochondrial_Damage Mitochondrial Damage HETE_12->Mitochondrial_Damage Apoptosis Neuronal Apoptosis Mitochondrial_Damage->Apoptosis

Caption: 12-LOX signaling pathway in neuronal cells.

G start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_nctt Treat with this compound (Dose Range) incubate_24h->treat_nctt incubate_exp Incubate (e.g., 24-72h) treat_nctt->incubate_exp viability_assay Perform Viability Assay (MTT or Calcein/EthD-1) incubate_exp->viability_assay measure Measure Absorbance/ Fluorescence viability_assay->measure analyze Data Analysis: - Normalize Data - Generate Curve - Calculate EC50/IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for dose-response analysis.

References

Application Notes and Protocols for In Vivo Administration of NCTT-956 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on publicly available information regarding Notch signaling and gamma-secretase inhibitors in mouse models. As of December 2025, no specific data for a compound designated "NCTT-956" is available in the public domain. These guidelines are intended to serve as a general framework for researchers and should be adapted based on empirically determined characteristics of this compound.

Introduction

This compound is a putative novel small molecule inhibitor targeting the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in various malignancies, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the proposed in vivo administration of this compound in various mouse models of cancer. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound.

The Notch signaling cascade is a highly conserved pathway crucial for cell-fate determination, proliferation, and differentiation.[1][2] In many cancers, aberrant Notch signaling contributes to tumor growth and maintenance.[1][3] this compound is hypothesized to function as a gamma-secretase inhibitor (GSI), preventing the cleavage and activation of Notch receptors.[1][4] This mode of action is anticipated to reduce the proliferation of cancer cells and inhibit tumor angiogenesis.[1]

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for the in vivo efficacy and pharmacokinetic properties of this compound. These values are based on typical findings for gamma-secretase inhibitors in preclinical mouse models and should be replaced with experimental data for this compound as it becomes available.

Table 1: In Vivo Efficacy of this compound in a T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model

Treatment GroupDose (mg/kg/day, p.o.)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound1800 ± 15046.7
This compound5350 ± 9076.7
This compound10100 ± 4093.3

Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Half-life (t½) (hr)
150 ± 122250 ± 504.5
5280 ± 6021600 ± 3205.1
10650 ± 1301.54200 ± 8005.5

Experimental Protocols

T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Mouse Model

This protocol describes the establishment of a T-ALL xenograft model and subsequent treatment with this compound to evaluate its anti-tumor efficacy.

Materials:

  • Human T-ALL cell lines (e.g., ALL-SIL, DND-41)[1]

  • Immunocompromised mice (e.g., SCID or NSG)

  • Matrigel

  • This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers

  • Standard animal husbandry equipment

Procedure:

  • Cell Culture: Culture human T-ALL cells according to the supplier's recommendations.

  • Cell Implantation:

    • Harvest T-ALL cells during the logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound or vehicle control orally once daily at the desired doses (e.g., 1, 5, 10 mg/kg).[1]

    • Continue treatment for a predetermined period (e.g., 21 days).

  • Efficacy Evaluation:

    • Monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

Materials:

  • Healthy adult mice (e.g., C57BL/6)

  • This compound formulated for oral and intravenous administration

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer this compound to mice via oral gavage or intravenous injection at specified doses.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Visualizations

Signaling Pathway Diagram

NCTT-956_Mechanism_of_Action cluster_receiving Signal Receiving Cell Ligand Notch Ligand (e.g., DLL, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_Cleavage GammaSecretase Gamma-Secretase Complex S2_Cleavage->GammaSecretase NICD_Release NICD Release GammaSecretase->NICD_Release Nucleus Nucleus NICD_Release->Nucleus Translocation CSL CSL Transcription Target Gene Transcription (e.g., HES, MYC) CSL->Transcription Activation NCTT_956 This compound NCTT_956->GammaSecretase Inhibition

Caption: Proposed mechanism of action of this compound as a gamma-secretase inhibitor.

Experimental Workflow Diagram

In_Vivo_Efficacy_Workflow start Start cell_culture T-ALL Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration of this compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Tumor Excision and Further Analysis endpoint->analysis end End analysis->end

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Potential Side Effects and Management

Inhibition of the Notch signaling pathway can lead to mechanism-based toxicities, particularly in tissues with high rates of cellular turnover. Based on studies with other gamma-secretase inhibitors, potential side effects in mice may include:

  • Gastrointestinal Toxicity: Goblet cell hyperplasia in the intestine is a common finding due to the role of Notch in maintaining the balance between absorptive and secretory cell lineages.[4] This can lead to diarrhea and weight loss.

  • Immunological Effects: Notch signaling is critical for T-cell development, and its inhibition can result in a reduction in thymus weight and alterations in lymphocyte populations.[3][5]

  • Skin and Hair Abnormalities: Changes in hair growth and skin condition may be observed with chronic administration.

Management Strategies:

  • Intermittent Dosing: An intermittent dosing schedule (e.g., 4 days on, 3 days off) may allow for the recovery of normal tissues and mitigate gastrointestinal toxicity while maintaining anti-tumor efficacy.[4]

  • Dose Escalation Studies: Careful dose-finding studies are essential to identify the maximum tolerated dose (MTD) and an optimal therapeutic window.

  • Supportive Care: Monitoring animal health closely and providing supportive care as needed is crucial.

These application notes provide a foundational guide for the in vivo investigation of this compound. As with any novel compound, careful experimental design and thorough characterization are paramount to understanding its therapeutic potential and safety profile.

References

Application Notes and Protocols for NCTT-956 in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed to provide a framework for the electrophysiological investigation of the SHP2 inhibitor, NCTT-956. As of the latest literature search, no specific data regarding the electrophysiological effects of this compound has been published. Therefore, the information presented herein is based on the known roles of the target protein, SHP2 (Src homology 2 domain-containing phosphatase 2), in neuronal function and data from other SHP2 inhibitors in various biological assays. The experimental protocols provided are general templates that should be optimized for specific research questions and experimental systems.

Introduction to this compound and its Target, SHP2

This compound is a putative inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that is ubiquitously expressed, including in the central nervous system. SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) and cytokine receptors to downstream pathways, most notably the Ras-MAPK and PI3K-AKT cascades.[1] In neurons, SHP2 has been implicated in the regulation of synaptic plasticity, memory formation, and neuronal survival.[2] Dysregulation of SHP2 signaling has been linked to developmental disorders and neurodegenerative diseases.

Given the role of SHP2 in neuronal signaling, this compound presents a valuable tool for investigating the intricate mechanisms governing neuronal excitability, synaptic transmission, and pathophysiology. Electrophysiology studies are essential to delineate the precise effects of this compound on ion channel function and neuronal network activity.

Potential Applications in Electrophysiology

Based on the known functions of SHP2 in the nervous system, this compound can be applied to a variety of electrophysiology studies, including:

  • Modulation of Synaptic Plasticity: SHP2 is known to be involved in the signaling cascades underlying long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[3][4] this compound can be used to investigate the role of SHP2 in these processes.

  • Investigation of Neuronal Excitotoxicity: SHP2 has been implicated in calcium-dependent signaling pathways that contribute to neuronal death following excessive glutamate receptor activation.[5][6] Electrophysiological recordings can be used to assess the protective or detrimental effects of this compound in models of excitotoxicity.

  • Elucidation of Ion Channel Modulation: SHP2 can indirectly modulate the function of various ion channels by regulating their phosphorylation state via downstream kinases and phosphatases. This compound can be used to probe the link between SHP2 and specific ion channels, such as NMDA receptors and voltage-gated calcium channels.

  • Characterization of Neuronal Network Activity: By influencing synaptic strength and neuronal excitability, this compound may alter the firing patterns and synchronization of neuronal networks. Multi-electrode array (MEA) recordings or in vivo electrophysiology can be employed to study these effects.

Data Presentation

As no quantitative data for this compound in electrophysiology is currently available, the following table is a template that researchers can use to structure their findings. This table is designed for easy comparison of the effects of this compound on key electrophysiological parameters.

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)Positive Control
Passive Membrane Properties
Resting Membrane Potential (mV)
Input Resistance (MΩ)
Membrane Capacitance (pF)
Action Potential Properties
AP Threshold (mV)
AP Amplitude (mV)
AP Half-width (ms)
Firing Frequency (Hz)
Afterhyperpolarization (mV)
Synaptic Transmission
mEPSC Amplitude (pA)
mEPSC Frequency (Hz)
mIPSC Amplitude (pA)
mIPSC Frequency (Hz)
Paired-Pulse Ratio
Long-Term Potentiation
fEPSP Slope (% of baseline)

Experimental Protocols

The following are detailed protocols for key electrophysiology experiments to characterize the effects of this compound.

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices

This protocol is designed to assess the effects of this compound on the intrinsic electrical properties and synaptic activity of individual neurons.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the appropriate vehicle (e.g., 10 mM in DMSO). Store at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in aCSF to the desired final concentrations. Ensure the final vehicle concentration is consistent across all conditions and does not exceed 0.1%.

  • Cell/Slice Preparation:

    • Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

    • Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Obtain a gigaseal (>1 GΩ) on the membrane of a target neuron.

    • Rupture the membrane to establish the whole-cell configuration.

    • Record baseline passive membrane properties and spontaneous synaptic activity.

    • Switch the perfusion to aCSF containing the desired concentration of this compound and allow for equilibration (typically 5-10 minutes).

    • Record the same parameters in the presence of this compound.

    • To assess effects on action potential firing, inject depolarizing current steps in both control and this compound conditions.

    • For synaptic stimulation, use a stimulating electrode to evoke excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).

  • Data Analysis:

    • Analyze the recorded data using appropriate software (e.g., Clampfit, Igor Pro).

    • Compare the measured parameters before and after the application of this compound using appropriate statistical tests.

Protocol 2: Field Potential Recording in Brain Slices to Assess Long-Term Potentiation (LTP)

This protocol is for investigating the effect of this compound on synaptic plasticity.

Materials:

  • Same as Protocol 1, but with a focus on brain slice preparation (e.g., hippocampal slices).

  • Stimulating electrode and recording electrode for field potentials.

Procedure:

  • Slice Preparation and Incubation:

    • Prepare acute brain slices (e.g., 400 µm thick hippocampal slices) and allow them to recover in an incubation chamber with oxygenated aCSF for at least 1 hour.

  • Electrode Placement:

    • Place the slice in the recording chamber.

    • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Obtain a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application:

    • Perfuse the slice with aCSF containing this compound or vehicle for a pre-incubation period (e.g., 20-30 minutes) prior to LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-Induction Recording:

    • Continue to record fEPSPs for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the magnitude of LTP between control and this compound treated slices.

Visualizations

The following diagrams illustrate the key signaling pathways involving SHP2 and a general experimental workflow for electrophysiological studies.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 Activation Grb2 Grb2 Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Synaptic Plasticity Neuronal Survival Akt Akt PI3K->Akt Akt->Transcription SHP2->Grb2 NCTT956 This compound NCTT956->SHP2 Inhibition

Caption: SHP2 signaling pathways in neurons.

Electrophysiology_Workflow prep Prepare Neuronal Culture or Brain Slices record_base Establish Baseline Electrophysiological Recording (e.g., Whole-cell, Field Potential) prep->record_base apply_drug Apply this compound (or Vehicle Control) record_base->apply_drug record_drug Record Electrophysiological Activity in the Presence of this compound apply_drug->record_drug induce Induce Synaptic Plasticity or Neuronal Activity (e.g., HFS, Current Injection) record_drug->induce record_post Record Post-Induction/ Stimulation Activity induce->record_post analyze Data Analysis and Statistical Comparison record_post->analyze

Caption: Experimental workflow for electrophysiology.

References

Application Notes and Protocols for NCTT-956 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation of NCTT-956 stock solutions for use in various experimental settings. This compound is a potent and specific inhibitor of 12-lipoxygenase (12-LO), a key enzyme in the metabolic pathway of arachidonic acid.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate molarity calculations and proper handling and storage of the compound.

PropertyValueReference
Synonyms N-[(8-Hydroxy-5-nitro-7-quinolinyl)-2-thienylmethyl]-propanamide
CAS Number 438575-88-3
Molecular Formula C17H15N3O4S
Appearance Light orange to dark orange powder
Purity ≥97% (NMR)[1]

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock solutions. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

SolventConcentrationNotesReference
DMSO 5 mg/mLClear solution, may require warming.
DMSO 20 mg/mLClear solution.

Experimental Protocols: this compound Stock Solution Preparation

This section provides a detailed protocol for the preparation of a 10 mM this compound stock solution in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro and in vivo experiments.

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Stock Solution Calculation

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The molecular weight of this compound is required for this calculation.

ParameterValue
Desired Concentration 10 mM
Desired Volume 1 mL (example)

Note: The molecular weight of this compound (C17H15N3O4S) is approximately 373.39 g/mol . This value should be confirmed from the certificate of analysis of the specific lot being used.

Calculation: Mass (mg) = Desired Concentration (mM) * Desired Volume (L) * Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L * 0.001 L * 373.39 g/mol = 3.73 mg

3.3. Step-by-Step Protocol

  • Weighing: Accurately weigh out 3.73 mg of this compound powder using a calibrated analytical balance.

  • Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied.

  • Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Signaling Pathway and Experimental Workflow

4.1. This compound Mechanism of Action

This compound is a potent and specific inhibitor of 12-lipoxygenase (12-LO).[1] This enzyme is involved in the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), a precursor to various bioactive lipids. The inhibition of 12-LO by this compound can modulate downstream signaling pathways involved in processes such as inflammation and thrombosis.

NCTT_956_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LO) Arachidonic_Acid->LOX12 HPETE12 12-HPETE LOX12->HPETE12 Downstream Downstream Signaling (e.g., Inflammation, Thrombosis) HPETE12->Downstream NCTT956 This compound NCTT956->LOX12 Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex +/- Gentle Warming add_dmso->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility check_solubility->dissolve  No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot  Yes store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for NCTT-956, a Selective 12-Lipoxygenase (12-LOX) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NCTT-956 is a potent and specific small-molecule inhibitor of 12-lipoxygenase (12-LOX), an enzyme involved in the metabolism of arachidonic acid to produce bioactive lipids.[1][2][3] Contrary to any association with the Notch signaling pathway, current scientific literature identifies this compound's mechanism of action as the specific inhibition of 12-LOX activity.[1][2] It has been utilized in research to investigate the role of 12-LOX in various physiological and pathological processes, including platelet activation, thrombosis, and nonalcoholic steatohepatitis.[2][4][5][6]

These application notes provide an overview of this compound, its mechanism of action, and guidelines for determining its optimal working concentration in various experimental settings.

Physicochemical Properties and Storage
PropertyValue
CAS Number 438575-88-3
Molecular Formula C₁₇H₁₅N₃O₄S
Molecular Weight 357.38 g/mol
Appearance Light orange to dark orange powder
Solubility DMSO: 5 mg/mL (clear solution)
Storage Store at 2-8°C

Data sourced from Sigma-Aldrich.

Quantitative Data Summary

The optimal working concentration of this compound is highly dependent on the specific cell type, experimental conditions, and the desired level of 12-LOX inhibition. The following table summarizes the reported concentrations and inhibitory values from various studies.

ParameterValueCell Type/SystemReference
IC₅₀ 800 nMPurified recombinant human ALOX12
Working Concentration 25 µMWashed human platelets (aggregation assay)[4][7]
Working Concentration 50 µMWashed human platelets (aggregation assay)[2]
Working Concentration 100 µMWhole blood (impedance aggregometry)[4][7]
Working Concentration 10 µMLiver macrophages (qRT-PCR and flow cytometry)[5]
Working Concentration 0.1 - 100 µMPrimary cortical neurons (cell viability assay)[8]

Signaling Pathway

This compound acts on the 12-lipoxygenase pathway, which is a branch of the arachidonic acid cascade. The following diagram illustrates the position of 12-LOX in this pathway and the inhibitory action of this compound.

twelve_lox_pathway PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid twelve_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->twelve_LOX twelve_HPETE 12-HPETE twelve_LOX->twelve_HPETE NCTT_956 This compound NCTT_956->twelve_LOX twelve_HETE 12-HETE twelve_HPETE->twelve_HETE Cellular_Effects Downstream Cellular Effects (e.g., Platelet Activation, Inflammation) twelve_HETE->Cellular_Effects

12-Lipoxygenase Signaling Pathway Inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using a Dose-Response Curve

This protocol outlines a general workflow for determining the optimal concentration of this compound for inhibiting 12-LOX activity in a specific cell-based assay.

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Cells Prepare Cell Culture Serial_Dilution Perform Serial Dilutions of this compound Prepare_NCTT956 Prepare this compound Stock Solution Prepare_NCTT956->Serial_Dilution Treat_Cells Treat Cells with Dilutions Serial_Dilution->Treat_Cells Induce_Activity Induce 12-LOX Activity (e.g., with agonist) Treat_Cells->Induce_Activity Incubate Incubate Induce_Activity->Incubate Measure_Endpoint Measure Endpoint (e.g., 12-HETE levels, platelet aggregation) Incubate->Measure_Endpoint Plot_Data Plot Dose-Response Curve Measure_Endpoint->Plot_Data Determine_IC50 Determine IC50/Optimal Concentration Plot_Data->Determine_IC50

Workflow for Determining Optimal Inhibitor Concentration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cell line or primary cells of interest

  • Appropriate cell culture medium and supplements

  • Agonist to induce 12-LOX activity (e.g., PAR4-AP for platelets)

  • Assay-specific reagents (e.g., ELISA kit for 12-HETE, ATP luminometry reagents)

  • Multi-well plates

  • Standard laboratory equipment (pipettes, incubator, plate reader, etc.)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density appropriate for the specific assay.

    • Allow cells to adhere and reach the desired confluency.

  • Preparation of this compound Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • For specificity control, an inactive analog like NCTT-694 can be used in parallel if available.[4][7]

  • Cell Treatment:

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 10-30 minutes) to allow for cell permeability and target engagement.

  • Induction of 12-LOX Activity:

    • Add the specific agonist to the wells to stimulate 12-LOX activity.

    • Include a negative control group without agonist stimulation.

  • Incubation:

    • Incubate the plate for the time required for the specific cellular response to occur (e.g., 10-15 minutes for platelet aggregation).

  • Measurement of Endpoint:

    • Measure the desired endpoint, which could be:

      • Direct measurement of 12-LOX product: Quantify the levels of 12-HETE using an ELISA kit or LC-MS/MS.

      • Functional assays: Measure platelet aggregation, dense granule secretion (e.g., ATP release), or other relevant cellular responses.[4][7]

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit the data to a dose-response curve and calculate the IC₅₀ value. The optimal working concentration for subsequent experiments should be chosen based on this curve (typically 2-10 times the IC₅₀ for maximal inhibition).

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol is adapted from studies investigating the effect of this compound on human platelet function.[4][7]

Materials:

  • Washed human platelets

  • This compound

  • Platelet agonist (e.g., PAR4-activating peptide [PAR4-AP], collagen)

  • Aggregometer

Procedure:

  • Prepare washed human platelets from whole blood.

  • Pre-treat the washed platelets with various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control (DMSO) for 10 minutes at 37°C.

  • Add a platelet agonist (e.g., PAR4-AP or collagen) to induce aggregation.

  • Measure platelet aggregation for a defined period (e.g., 10-15 minutes) using an aggregometer.

  • Compare the aggregation curves of this compound-treated platelets to the vehicle control to determine the inhibitory effect. A significant rightward shift in the EC₅₀ for platelet aggregation is expected with increasing concentrations of this compound.[4][7]

Important Considerations

  • Specificity: While this compound is reported to be a specific inhibitor of 12-LOX, it is good practice to test for off-target effects, especially at higher concentrations. One study noted that unlike the less selective 12-LOX inhibitor baicalein, this compound did not directly affect cPLA₂, COX-1, or thromboxane synthase in platelets.[2]

  • Cell Type Variability: The optimal concentration of this compound can vary significantly between different cell types due to differences in cell permeability, metabolism of the compound, and the expression level of 12-LOX.

  • In Vivo vs. In Vitro: Concentrations effective in vitro may not directly translate to in vivo studies due to pharmacokinetic and pharmacodynamic factors.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of 12-lipoxygenase in their specific area of interest.

References

Application Notes and Protocols for In Vitro Characterization of SLC13A5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-coupled citrate transporter, SLC13A5 (also known as NaCT), plays a crucial role in cellular metabolism by transporting citrate from the extracellular space into the cell.[1][2] This process is vital for various metabolic pathways, including fatty acid synthesis and energy production. Dysregulation of SLC13A5 has been implicated in several metabolic disorders and early infantile epileptic encephalopathy.[3][4] Consequently, the identification and characterization of potent and selective SLC13A5 inhibitors are of significant interest for therapeutic development.

This document provides detailed protocols and application notes for the in vitro characterization of SLC13A5 inhibitors, using a hypothetical inhibitor, NCTT-956, as an example. The methodologies described are based on established assays for known SLC13A5 inhibitors.

Signaling Pathway of SLC13A5 in Cellular Metabolism

SLC13A5 facilitates the entry of citrate into the cell, where it is a key substrate for ATP-citrate lyase (ACLY). ACLY converts citrate into acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. Acetyl-CoA is also a critical component of the tricarboxylic acid (TCA) cycle, which is central to cellular energy production. Inhibition of SLC13A5 is expected to reduce intracellular citrate levels, thereby impacting these downstream metabolic pathways.

SLC13A5_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Citrate_ext Citrate SLC13A5 SLC13A5 (NaCT) Citrate_ext->SLC13A5 Transport Citrate_int Citrate SLC13A5->Citrate_int ACLY ACLY Citrate_int->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle NCTT_956 This compound (Inhibitor) NCTT_956->SLC13A5 Inhibition

Caption: SLC13A5-mediated citrate transport and its role in downstream metabolic pathways.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • HEK293 cells stably expressing human SLC13A5 (HEK-hSLC13A5).

    • Hepatocellular carcinoma cell lines such as HepG2, which endogenously express SLC13A5.[5]

    • Parental HEK293 cells (as a negative control).

  • Culture Conditions:

    • Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For HEK-hSLC13A5 cells, include a selection antibiotic (e.g., G418) to maintain stable expression.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Citrate Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled citrate into cells.

Experimental Workflow:

Citrate_Uptake_Workflow cluster_workflow Citrate Uptake Assay Workflow Seed_Cells 1. Seed Cells in 96-well plates Pre_incubation 2. Pre-incubate with This compound (30 min) Seed_Cells->Pre_incubation Add_Radiolabeled_Citrate 3. Add [14C]-Citrate (30 min incubation) Pre_incubation->Add_Radiolabeled_Citrate Wash_Cells 4. Wash cells to remove excess label Add_Radiolabeled_Citrate->Wash_Cells Lyse_Cells 5. Lyse cells Wash_Cells->Lyse_Cells Measure_Radioactivity 6. Measure radioactivity (Scintillation counter) Lyse_Cells->Measure_Radioactivity Analyze_Data 7. Analyze data (IC50 determination) Measure_Radioactivity->Analyze_Data

Caption: Workflow for the in vitro [14C]-citrate uptake assay.

Detailed Protocol:

  • Cell Seeding: Seed HEK-hSLC13A5 or HepG2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Pre-incubation: Wash the cells once with HBSS. Add the this compound dilutions to the respective wells and pre-incubate for 30 minutes at 37°C.[5]

  • Citrate Uptake: Add [14C]-citrate (final concentration of 2 µM) to each well and incubate for 30 minutes at 37°C.

  • Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Measurement: Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability/Cytotoxicity Assay

This assay is crucial to determine if the observed inhibition of citrate uptake is due to a specific effect on SLC13A5 or a general cytotoxic effect of the compound.

Detailed Protocol:

  • Cell Seeding: Seed cells as described for the citrate uptake assay.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a duration relevant to the primary assay (e.g., 1-24 hours).

  • Assay Procedure: Use a commercially available cell viability assay, such as one based on resazurin reduction (e.g., CellTiter-Blue®) or ATP measurement (e.g., CellTiter-Glo®). Follow the manufacturer's instructions.

  • Data Analysis: Measure the fluorescence or luminescence signal and normalize it to the vehicle-treated control to determine the percentage of cell viability.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Potency of this compound against SLC13A5

Cell LineAssay TypeParameterThis compound Value (nM)
HEK-hSLC13A5[14C]-Citrate UptakeIC50Insert Value
HepG2[14C]-Citrate UptakeIC50Insert Value

Table 2: Cytotoxicity Profile of this compound

Cell LineTreatment DurationParameterThis compound Value (µM)
HEK-hSLC13A524 hoursCC50Insert Value
HepG224 hoursCC50Insert Value
HEK293 (Parental)24 hoursCC50Insert Value

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of SLC13A5 inhibitors like this compound. By determining the potency in cellular uptake assays and assessing the cytotoxicity profile, researchers can effectively evaluate the potential of novel inhibitors for further development. It is recommended to use a combination of engineered cell lines and endogenously expressing cells to obtain a comprehensive understanding of the compound's activity.

References

Measuring NCX1 Inhibition with NCTT-956: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sodium-Calcium Exchanger 1 (NCX1) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis, particularly in excitable cells like cardiomyocytes and neurons.[1] It facilitates the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+).[1] Under normal physiological conditions, it primarily operates in the "forward mode," extruding Ca2+ from the cell. However, under pathological conditions such as ischemia, it can reverse, contributing to cytotoxic calcium overload.[1] Consequently, NCX1 has emerged as a promising therapeutic target for various cardiovascular and neurological disorders.

NCTT-956 is a potent and selective inhibitor of NCX1. Its mechanism of action, like its close analog SEA0400, is believed to involve allosteric inhibition of the exchanger, thereby preventing ion translocation. These application notes provide detailed protocols for utilizing this compound to measure NCX1 inhibition in cellular systems using electrophysiological and calcium imaging techniques.

Quantitative Data Summary

CompoundTargetAssay SystemIC50 (nM)Reference Compound
SEA0400Human NCX1.1Fibroblasts51No
SEA0400Human NCX1.3Fibroblasts46No
SEA0400Human NCX1.4Fibroblasts33No
SEA0400Rat NCX1Astrocytes5No
SEA0400Rat NCX1Microglia8.3No
SEA0400Rat NCX1Cultured Neurons33No
SEA0400Canine NCX1Cardiac Sarcolemmal Vesicles90No
SEA0400Rat NCX1Cardiomyocytes92No

Note: The IC50 values presented are for SEA0400, a close analog of this compound. Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound in their specific experimental system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of NCX1 in cellular calcium homeostasis and the general workflow for assessing its inhibition by this compound.

NCX1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extra Extracellular cluster_intra Intracellular NCX1 NCX1 Na_out 3 Na+ NCX1->Na_out Ca_out Ca2+ NCX1->Ca_out Na_in 3 Na+ NCX1->Na_in Ca_in Ca2+ NCX1->Ca_in Na_out->NCX1 Forward Mode Ca_out->NCX1 Reverse Mode Na_in->NCX1 Ca_in->NCX1 NCTT956 This compound NCTT956->NCX1 Inhibition

Caption: NCX1-mediated ion exchange and inhibition by this compound.

Experimental_Workflow cluster_assays Assay Choice A Cell Culture (e.g., Cardiomyocytes, Neurons, or NCX1-expressing cell lines) C Experimental Assay A->C B Prepare this compound Stock Solution B->C C1 Electrophysiology (Patch-Clamp) C2 Calcium Imaging (Fluorescent Dyes) D Data Acquisition E Data Analysis D->E F Dose-Response Curve & IC50 Determination E->F C1->D C2->D

Caption: General workflow for measuring NCX1 inhibition.

Experimental Protocols

Electrophysiological Measurement of NCX1 Current

This protocol describes the use of whole-cell patch-clamp electrophysiology to directly measure the current generated by NCX1 (I_NCX) and its inhibition by this compound.

Materials:

  • Cells expressing NCX1 (e.g., primary cardiomyocytes, neurons, or a stable cell line)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • External solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (for forward mode I_NCX, in mM): 120 K-Aspartate, 20 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 EGTA, 0.05 CaCl2 (free [Ca2+]i buffered to ~100 nM) (pH 7.2 with KOH)

  • Internal solution (for reverse mode I_NCX, in mM): 140 CsCl, 10 HEPES, 5 Mg-ATP, 10 BAPTA, 8 CaCl2 (free [Ca2+]i buffered to ~1 µM) (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • NiCl2 (10 mM, as a non-specific NCX blocker for current subtraction)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording Setup: Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish Whole-Cell Configuration: Approach a cell with the patch pipette and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Recording I_NCX:

    • Forward Mode: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV over 500 ms) to elicit I_NCX.

    • Reverse Mode: To measure the reverse mode current, rapidly switch the external solution to a Na+-free solution (replace NaCl with an equimolar concentration of LiCl or NMDG-Cl). This will induce an inward current carried by Ca2+.

  • Application of this compound:

    • After obtaining a stable baseline I_NCX recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate and reach its full effect (typically 2-5 minutes).

    • Record I_NCX in the presence of this compound using the same voltage protocol.

  • Positive Control: At the end of the experiment, apply 10 mM NiCl2 to the external solution to block all NCX activity. The Ni2+-sensitive current represents the total I_NCX.

  • Data Analysis:

    • Subtract the current recorded in the presence of NiCl2 from the currents recorded in the absence and presence of this compound to isolate I_NCX.

    • Measure the peak outward (forward mode) or inward (reverse mode) current at a specific voltage (e.g., +60 mV for forward, -80 mV for reverse).

    • Calculate the percentage inhibition of I_NCX by this compound at each concentration.

    • Plot the percentage inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Calcium Imaging to Assess NCX1 Inhibition

This protocol describes a fluorescence-based assay to indirectly measure NCX1 activity by monitoring changes in intracellular calcium concentration ([Ca2+]i) using a calcium-sensitive dye.

Materials:

  • Cells expressing NCX1

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • Na+-free solution (as described in the electrophysiology protocol)

  • This compound stock solution

  • Fluorescence microscope with a sensitive camera and appropriate filter sets

  • Image analysis software

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips.

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification (approximately 30 minutes).

  • Imaging Setup: Place the dish on the microscope stage and continuously perfuse with HBSS.

  • Baseline Measurement: Acquire baseline fluorescence images at a set frequency (e.g., every 5-10 seconds).

  • Inducing Reverse Mode NCX1 Activity:

    • To measure NCX1-mediated Ca2+ influx, rapidly switch the perfusion solution to the Na+-free solution. This will cause the NCX1 to operate in reverse mode, leading to an increase in intracellular calcium and a corresponding increase in fluorescence.

  • Measuring Inhibition with this compound:

    • After establishing a reproducible response to the Na+-free solution, pre-incubate the cells with various concentrations of this compound in HBSS for 10-15 minutes.

    • Repeat the Na+-free solution challenge in the presence of this compound and record the fluorescence changes.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells to measure the average fluorescence intensity over time.

    • Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) upon switching to the Na+-free solution.

    • Normalize the response in the presence of this compound to the control response (in the absence of the inhibitor).

    • Plot the normalized response against the log of the this compound concentration and fit the data to determine the IC50.

Selectivity and Off-Target Considerations

While this compound is designed to be a selective NCX1 inhibitor, it is crucial to consider potential off-target effects. As specific off-target data for this compound is limited, researchers should consider the following:

  • Counter-screening: Test this compound against other ion transporters, channels, and receptors, particularly those involved in calcium signaling (e.g., L-type calcium channels, SERCA pump).

  • Use of Multiple Inhibitors: Compare the effects of this compound with other NCX inhibitors that have different chemical scaffolds to ensure the observed phenotype is due to NCX1 inhibition.

  • Molecular Controls: Utilize cells with knocked-down or knocked-out NCX1 expression (e.g., using siRNA or CRISPR-Cas9) as negative controls. In these cells, this compound should have a significantly reduced or no effect on the measured parameters.

By employing these rigorous experimental designs and controls, researchers can confidently attribute the observed effects to the specific inhibition of NCX1 by this compound.

References

Application Notes and Protocols for NCTT-956 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCTT-956 is a potent and specific inhibitor of 12-lipoxygenase (12-LOX), a key enzyme in the arachidonic acid metabolic pathway.[1][2] The 12-LOX pathway is implicated in various physiological and pathological processes, including inflammation, immune disorders, and several types of cancer.[3][4] This makes 12-LOX a compelling target for drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing novel inhibitors of 12-LOX. These application notes provide detailed protocols and data presentation guidelines for the use of this compound as a reference compound in HTS assays for 12-LOX.

Data Presentation

Quantitative data for this compound and other reference 12-LOX inhibitors are summarized below. This allows for a clear comparison of their potencies.

CompoundTargetIC50 (µM)Assay FormatReference
This compound Human Platelet 12-LOX0.8In vitro biochemical[1]
Gallocatechin gallateHuman 12-LOX0.14In vitro biochemical[3]
HinokitolHuman 12-LOX0.1In vitro biochemical[3]
Michellamine BHuman 12-LOXNot specified (potent)HTS[3][4]
α-MangostinHuman 12-LOXNot specified (selective)HTS[3][4]
NeodysideninHuman 12-LOXKᵢ = 17HTS[3][4]

Signaling Pathway

The 12-lipoxygenase pathway is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, phospholipase A₂ releases arachidonic acid from the cell membrane. 12-LOX then catalyzes the insertion of molecular oxygen into arachidonic acid to produce 12-hydroperoxyeicosatetraenoic acid (12-HPETE). 12-HPETE is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE), a bioactive lipid mediator that can modulate various cellular signaling pathways involved in inflammation and cell proliferation.

12-Lipoxygenase Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX 12_HPETE 12-HPETE 12_LOX->12_HPETE Catalyzes NCTT_956 This compound NCTT_956->12_LOX Inhibits GPx Glutathione Peroxidase (GPx) 12_HPETE->GPx 12_HETE 12-HETE GPx->12_HETE Reduces Downstream_Signaling Downstream Signaling (Inflammation, Proliferation) 12_HETE->Downstream_Signaling PLA2->Arachidonic_Acid Releases Cellular_Stimuli Cellular Stimuli Cellular_Stimuli->PLA2

12-Lipoxygenase Signaling Pathway

Experimental Protocols

A common method for HTS of 12-LOX inhibitors is the ferric-xylenol orange (FOX) assay, which detects the hydroperoxide product of the lipoxygenase reaction.[3] The following is a detailed protocol adapted for a 384-well format.

Protocol: High-Throughput Screening for 12-LOX Inhibitors using a Ferric-Xylenol Orange (FOX) Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl.

  • 12-LOX Enzyme Stock: Purified human platelet 12-LOX diluted in Assay Buffer to the desired working concentration. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Arachidonic Acid Substrate: Prepare a stock solution in ethanol and dilute to the final working concentration in Assay Buffer. The final ethanol concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

  • This compound (Positive Control Inhibitor): Prepare a stock solution in DMSO. Serially dilute in DMSO to create a concentration range for IC50 determination.

  • FOX Reagent: 250 µM ammonium ferrous sulfate, 100 µM xylenol orange, and 25 mM sulfuric acid in methanol. This reagent should be prepared fresh.

2. Assay Procedure (384-well plate format):

  • Compound Plating: Add 1 µL of test compounds dissolved in DMSO to the appropriate wells of a 384-well plate. For control wells, add 1 µL of DMSO (negative control) or 1 µL of this compound solution (positive control).

  • Enzyme Addition: Add 20 µL of 12-LOX enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 20 µL of the arachidonic acid substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 20 minutes.

  • Reaction Termination and Detection: Add 20 µL of the freshly prepared FOX reagent to all wells to stop the reaction and develop the color.

  • Signal Reading: Incubate the plate for 30 minutes at room temperature to allow for color development. Read the absorbance at 560 nm using a microplate reader.

3. Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank wells (containing all reagents except the enzyme) from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage inhibition for each compound concentration using the following formula:

    % Inhibition = 100 * (1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl))

    Where:

    • Abs_compound is the absorbance in the presence of the test compound.

    • Abs_neg_ctrl is the average absorbance of the negative control (DMSO).

    • Abs_pos_ctrl is the average absorbance of the positive control (no inhibition).

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Z'-Factor Calculation: The Z'-factor should be calculated for each screening plate to assess the quality of the assay using the positive (e.g., this compound at a high concentration) and negative (DMSO) controls.

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    Where:

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

    • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Experimental Workflow

The following diagram illustrates the general workflow for a high-throughput screening campaign to identify 12-LOX inhibitors.

HTS Workflow for 12-LOX Inhibitors Assay_Development Assay Development & Optimization (e.g., FOX Assay) Compound_Library_Screening Compound Library Screening (Primary Screen) Assay_Development->Compound_Library_Screening Hit_Identification Hit Identification (Based on % Inhibition) Compound_Library_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Hit Confirmation) Hit_Identification->Dose_Response Selectivity_Assays Selectivity Assays (e.g., against 5-LOX, 15-LOX) Dose_Response->Selectivity_Assays Lead_Optimization Lead Optimization Selectivity_Assays->Lead_Optimization

HTS Workflow for 12-LOX Inhibitors

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of Poorly Aqueous Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with poorly water-soluble compounds in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated out of solution after I diluted my DMSO stock into aqueous cell culture media. What is happening?

A1: This phenomenon is often referred to as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in a non-polar organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.[1]

Q2: What does precipitation of a chemical compound look like in cell culture media?

A2: Precipitation can manifest in several ways. You might observe the media becoming cloudy or hazy. Fine particles may be seen floating in the solution, or larger crystals can form and settle at the bottom of the culture vessel.[1] It is important to distinguish between chemical precipitates and microbial contamination, which can also cause turbidity but is often accompanied by a rapid pH change (e.g., media turning yellow) and the presence of visible microorganisms under a microscope.[1][2]

Q3: Besides solvent shock, what are other common causes of precipitation in cell culture media?

A3: Several factors can contribute to precipitation in cell culture media:

  • Temperature Shifts: Moving media between different temperatures (e.g., from a refrigerator to a 37°C incubator) can cause salts and other components to precipitate out of the solution.[2] Repeated freeze-thaw cycles of media or stock solutions can also lead to precipitation.[2]

  • High Final Concentration: The intended experimental concentration of your compound may simply exceed its solubility limit in the aqueous media.[1]

  • pH Instability: Changes in the pH of the media can alter the ionization state of a compound, affecting its solubility.[2]

  • Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including your compound and media salts, potentially leading to precipitation.[2]

  • Interactions with Media Components: Some compounds may interact with salts, proteins, or other components in the culture media, leading to the formation of insoluble complexes.[2] For instance, calcium salts are particularly prone to precipitation.[2]

Troubleshooting Guide

Issue: Immediate Precipitation Upon Dilution

If you observe precipitation immediately after diluting your compound's stock solution into the aqueous media, consider the following troubleshooting steps.

Experimental Protocol: Optimized Dilution Method to Avoid Solvent Shock

  • Prepare Stock Solution: Dissolve the compound in an appropriate organic solvent, such as 100% DMSO, to create a concentrated stock solution (e.g., 10 mM).[1] Ensure the compound is fully dissolved.

  • Pre-warm Aqueous Media: Warm the cell culture media or aqueous buffer to 37°C before use. This can help increase the solubility of some compounds.

  • Gradual Dilution: While gently vortexing or swirling the tube of pre-warmed media, add the stock solution drop-by-drop.[1] This slow addition helps to disperse the compound more effectively and avoid localized high concentrations that can lead to precipitation.[1]

  • Serial Dilutions: For very poorly soluble compounds, consider performing serial dilutions. First, create an intermediate dilution of the stock solution in a smaller volume of media. Then, add this intermediate dilution to the final volume of media to reach the desired working concentration.[1]

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation before adding it to your cells.[1]

Issue: Precipitation Over Time in the Incubator

If your compound appears to be soluble initially but precipitates after some time in the incubator, the following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Concentration exceeds long-term solubility limit Determine the maximum solubility of your compound in the specific media under your experimental conditions. Consider lowering the final concentration used in the assay.
Temperature fluctuations Ensure the incubator provides a stable temperature. Minimize the time the culture plates are outside the incubator. Avoid repeated warming and cooling of the media.
Evaporation of media Maintain proper humidity levels in the incubator. Ensure culture plates are well-sealed to prevent evaporation.[2]
pH shift in media Use a properly buffered media and ensure the CO2 level in the incubator is stable. Changes in cell metabolism can also alter media pH over time.
Interaction with serum proteins If using serum-containing media, consider if your compound might be binding to and precipitating with proteins. You could test the solubility in serum-free media as a comparison.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with your compound.

G start Start: Compound Precipitation Observed check_immediate Immediate precipitation upon dilution? start->check_immediate solvent_shock Likely Solvent Shock check_immediate->solvent_shock Yes check_delayed Precipitation after incubation? check_immediate->check_delayed No optimize_dilution Optimize Dilution Protocol: - Pre-warm media - Add stock dropwise with vortexing - Consider serial dilutions solvent_shock->optimize_dilution end_resolved Issue Resolved optimize_dilution->end_resolved check_concentration Is concentration too high? - Determine max solubility - Lower final concentration check_delayed->check_concentration Yes end_unresolved Issue Persists: Consider formulation changes (e.g., use of solubilizing agents) check_delayed->end_unresolved No check_environment Check Environmental Factors: - Incubator temperature stability - Media pH - Evaporation check_concentration->check_environment If concentration is within limits check_concentration->end_resolved check_concentration->end_unresolved If max solubility is too low check_environment->end_resolved

Caption: Troubleshooting workflow for compound solubility issues.

Signaling Pathway Considerations

While no specific signaling pathway for "NCTT-956" could be identified, many research compounds are designed to inhibit or activate specific pathways, such as kinase signaling cascades. The following is a generalized representation of a kinase signaling pathway that is a common target in drug development.

G ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor response Cellular Response (e.g., Proliferation, Survival) transcription_factor->response inhibitor Compound X (Kinase Inhibitor) inhibitor->raf Inhibits

Caption: Example of a generic kinase signaling pathway.

References

Technical Support Center: Minimizing Off-Target Effects of NCTT-956, a Novel SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: NCTT-956 is a hypothetical small molecule inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). The following guide is based on established principles for minimizing off-target effects of small molecule inhibitors and uses this compound as an example for illustrative purposes.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of this compound during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target, SHP2.[1] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]

Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?

A2: Common signs that may suggest off-target effects include:

  • Inconsistent results when using a structurally different SHP2 inhibitor that produces a different or no phenotype.

  • Discrepancies with genetic validation , where the phenotype observed with this compound is not replicated by SHP2 knockout or knockdown.

  • Unexpected cytotoxicity at concentrations close to the IC50 for SHP2 inhibition.

  • Phenotypes that are inconsistent with the known function of SHP2.

Q3: What are the general strategies to minimize the off-target effects of this compound?

A3: Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Orthogonal Validation: Confirm experimental findings using alternative methods, such as structurally distinct SHP2 inhibitors or genetic approaches like CRISPR-Cas9 knockout of the PTPN11 gene (which encodes SHP2).

  • Target Engagement Assays: Directly measure the binding of this compound to SHP2 within the cellular context to correlate target binding with the observed phenotype.

  • Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cell death observed after treatment with this compound. Inhibitor concentration is too high, leading to off-target toxicity.[1]Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a broad range of concentrations, including those below the reported IC50 value.[1]
Prolonged exposure to the inhibitor.[1]Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of SHP2 signaling.
Solvent toxicity (e.g., DMSO).[1]Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[1]
The cell line is particularly sensitive to chemical treatments.Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.
Inconsistent results or lack of SHP2 inhibition. The inhibitor is not active due to improper storage or degradation.Check the storage conditions and age of the this compound stock. Prepare a fresh stock solution and verify its activity in a cell-free enzymatic assay.
The inhibitor is not cell-permeable.Confirm the cell permeability of this compound from available data. If it has poor permeability, consider using a different inhibitor or a delivery agent.
Incorrect timing of inhibitor addition relative to stimulation.Optimize the pre-incubation time with this compound before adding a growth factor or other stimulus to the cells.
Observed phenotype does not match known SHP2 function. The phenotype is due to off-target effects of this compound.Use a structurally unrelated SHP2 inhibitor to see if the same phenotype is observed. Perform a rescue experiment by overexpressing a resistant SHP2 mutant.
The role of SHP2 in the specific cellular context is not fully understood.Conduct further experiments to elucidate the SHP2-dependent signaling pathway in your model system.

Quantitative Data Summary

The following table provides hypothetical selectivity data for this compound. A comprehensive selectivity profile is crucial for interpreting experimental results.

TargetIC50 (nM)Ki (nM)Fold Selectivity vs. SHP2
SHP2 (On-Target) 15 8 1
SHP1 (Off-Target)1,500800100
PTP1B (Off-Target)5,0002,700333
PDGFRβ (Off-Target)>10,000>5,000>667
SRC (Off-Target)>10,000>5,000>667

Note: This data is hypothetical and for illustrative purposes only.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound directly binds to and stabilizes SHP2 in a cellular environment.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Separation: Centrifuge the heated lysates to separate aggregated proteins (pellet) from soluble proteins (supernatant).

  • Analysis: Collect the supernatant and analyze the amount of soluble SHP2 at each temperature using Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

CRISPR-Cas9 Mediated Knockout for Phenotypic Validation

Objective: To determine if the genetic deletion of SHP2 phenocopies the effects observed with this compound treatment.

Methodology:

  • gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting the PTPN11 gene into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the target cells.

  • Selection and Clonal Isolation: If the plasmid contains a selection marker, select for transfected cells. Isolate single-cell clones through limiting dilution or FACS.

  • Verification of Knockout: Expand the clones and verify the knockout of the SHP2 protein by Western blotting and sequencing of the genomic DNA.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to those obtained with this compound treatment.

Visualizations

Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates SHP2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription NCTT_956 This compound NCTT_956->SHP2 inhibits

Caption: Simplified SHP2 signaling pathway in response to RTK activation.

Experimental Workflow

Off_Target_Workflow A Observe Phenotype with this compound B Dose-Response Curve (Determine Optimal Concentration) A->B C Orthogonal Validation B->C F Target Engagement (CETSA) B->F D Structurally Different SHP2 Inhibitor C->D E CRISPR-Cas9 Knockout of SHP2 C->E G Phenotype Confirmed? D->G E->G F->G H On-Target Effect G->H Yes I Suspect Off-Target Effect G->I No J Proteomic Profiling (Identify Off-Targets) I->J

Caption: Workflow for investigating potential off-target effects of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Conc Is concentration optimized and non-toxic? Start->Check_Conc Optimize_Conc Perform Dose-Response and Cytotoxicity Assays Check_Conc->Optimize_Conc No Check_Reagents Are inhibitor and reagents validated? Check_Conc->Check_Reagents Yes Optimize_Conc->Check_Conc Validate_Reagents Confirm inhibitor activity (e.g., cell-free assay) Check_Reagents->Validate_Reagents No Orthogonal_Validation Does genetic validation (e.g., CRISPR) phenocopy? Check_Reagents->Orthogonal_Validation Yes Validate_Reagents->Check_Reagents On_Target Likely On-Target Orthogonal_Validation->On_Target Yes Off_Target Likely Off-Target Orthogonal_Validation->Off_Target No

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

NCTT-956 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of NCTT-956 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of 12-lipoxygenase (12-LO). Its empirical formula is C₁₇H₁₅N₃O₄S, and it has a molecular weight of 357.38 g/mol . In cellular systems, 12-LO is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. By inhibiting 12-LO, this compound can modulate downstream signaling pathways involved in inflammation and other physiological processes. For instance, in platelets, specific inhibition of 12-LO by this compound has been shown to block PKC activation, aggregation, granule secretion, and αIIbB3 activation.

Q2: How should I prepare and store a stock solution of this compound?

This compound is a powder that is soluble in DMSO at a concentration of 5 mg/mL. For experimental use, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). To prepare the stock solution, dissolve the appropriate amount of this compound powder in DMSO and ensure it is fully dissolved by vortexing. The stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials.[1][2] Protect the stock solution from light. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium immediately before use.[2]

Q3: What is the expected stability of this compound in cell culture media?

The stability of this compound in cell culture media can be influenced by several factors, including the composition of the media, the presence of serum, pH, temperature, and exposure to light. While specific public data on the stability of this compound in various cell culture media is limited, it is crucial for researchers to determine its stability under their specific experimental conditions. Small molecule inhibitors can be susceptible to degradation in aqueous environments at 37°C.[1] Components within the media, such as certain amino acids or vitamins, could potentially react with the compound.[1][3][4]

To provide a practical guideline, a hypothetical stability assessment of this compound in two common cell culture media, DMEM and RPMI-1640, with and without Fetal Bovine Serum (FBS), is summarized in the table below. Note: This data is illustrative and should be confirmed experimentally.

This compound Stability Data (Illustrative)

Time (Hours)DMEM + 10% FBS (% Remaining)DMEM (serum-free) (% Remaining)RPMI-1640 + 10% FBS (% Remaining)RPMI-1640 (serum-free) (% Remaining)
0100100100100
298.595.297.994.1
892.185.690.583.2
2475.362.172.858.9
4855.840.752.435.5

Caption: Illustrative stability of this compound (10 µM) in different cell culture media at 37°C, 5% CO₂. The percentage of remaining this compound was determined by HPLC analysis.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in cell culture experiments.

ProblemPossible CauseSuggested Solution
Inconsistent or no observable effect of this compound This compound degradation: The compound may be unstable under your specific experimental conditions.Perform a stability study of this compound in your cell culture medium at 37°C over the time course of your experiment. Consider reducing the incubation time or replenishing the medium with fresh compound during long-term experiments.[5]
Sub-optimal concentration: The concentration of this compound used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.[2]
Cell line resistance: The target cell line may not express 12-LO or may have compensatory pathways.Confirm the expression of 12-LO in your cell line. Consider using a positive control cell line known to be sensitive to 12-LO inhibition.
High levels of cell death or toxicity High concentration of this compound: Excessive concentrations can lead to off-target effects and cytotoxicity.[2]Determine the IC50 value for your cell line and use concentrations around this value. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[2] Include a vehicle-only control in your experiments.
Precipitation of this compound in culture medium Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.Ensure the final concentration of the working solution does not exceed the solubility limit. Prepare fresh dilutions from the stock solution for each experiment. Avoid storing the compound in culture media for extended periods.[2]
High variability between experimental replicates Inconsistent sample handling: Variations in timing, pipetting, or cell density can lead to inconsistent results.Standardize all experimental procedures, including cell seeding density, treatment times, and sample collection.[1]
Incomplete solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium.Ensure the stock solution is clear and fully dissolved before making dilutions. Gently mix the culture plate after adding the compound to ensure even distribution.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol describes a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) (optional)

  • 24-well tissue culture plates

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the cell culture medium with and without 10% FBS (or your desired concentration).

    • Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.

  • Experimental Setup:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., media type, with/without serum).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well.

    • Immediately process the samples or store them at -80°C until analysis.

  • Sample Processing:

    • To precipitate proteins, add 200 µL of ice-cold acetonitrile to each 100 µL sample.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from any degradation products.

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.

    • % Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100

Visualizations

G Simplified 12-Lipoxygenase (12-LO) Signaling Pathway Arachidonic_Acid Arachidonic Acid 12_LO 12-Lipoxygenase (12-LO) Arachidonic_Acid->12_LO 12_HpETE 12-HpETE 12_LO->12_HpETE NCTT_956 This compound NCTT_956->12_LO Downstream_Signaling Downstream Signaling (e.g., Inflammation) 12_HpETE->Downstream_Signaling

Caption: Simplified signaling pathway showing this compound inhibiting 12-LO.

G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM this compound stock in DMSO Working_Solution Dilute to 10 µM in cell culture media Stock_Solution->Working_Solution Incubate Incubate at 37°C, 5% CO₂ Working_Solution->Incubate Sample Collect aliquots at 0, 2, 8, 24, 48 hours Incubate->Sample Process Protein precipitation with Acetonitrile Sample->Process HPLC Analyze supernatant by HPLC Process->HPLC Calculate Calculate % Remaining HPLC->Calculate G Troubleshooting Logic for Inconsistent this compound Activity Start Inconsistent or No This compound Activity Check_Concentration Is the concentration optimal? Start->Check_Concentration Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_Stability Is the compound stable in your media? Check_Concentration->Check_Stability Yes End Problem Resolved Dose_Response->End Stability_Assay Perform stability assay (e.g., HPLC time course) Check_Stability->Stability_Assay No Check_Cell_Line Does the cell line express the target (12-LO)? Check_Stability->Check_Cell_Line Yes Stability_Assay->End Target_Expression Verify target expression (e.g., Western Blot, qPCR) Check_Cell_Line->Target_Expression No Check_Solubility Is the compound precipitating? Check_Cell_Line->Check_Solubility Yes Target_Expression->End Visual_Inspection Visually inspect media for precipitate. Re-evaluate dilution. Check_Solubility->Visual_Inspection Yes Check_Solubility->End No Visual_Inspection->End

References

NCTT-956 Electrophysiology Recordings: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NCTT-956 in electrophysiology experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound electrophysiology recordings in a question-and-answer format.

General Setup & Signal Quality

  • Question: I am observing a high level of electrical noise in my recordings after applying this compound. What are the potential sources and solutions?

    Answer: High electrical noise can obscure the physiological signals of interest. Consider the following troubleshooting steps:

    • Grounding: Ensure all components of your rig are properly grounded to a common earth point. Check for and eliminate any ground loops.

    • Shielding: Use a Faraday cage to shield the setup from external electromagnetic interference. Ensure the cage is properly closed during recordings.

    • Perfusion System: Air bubbles or inconsistent flow in the perfusion system can introduce mechanical and electrical artifacts.[1] Degas your solutions and ensure a smooth, continuous flow.

    • Pipette Holder and Ag/AgCl Wire: A poorly chlorinated or faulty Ag/AgCl wire can be a significant source of noise.[2] Re-chlorinate or replace the wire. Ensure a good seal between the wire and the pipette holder.

    • External Equipment: Turn off any unnecessary electrical equipment in the vicinity of the rig, such as centrifuges, vortexers, or personal electronics.

  • Question: My baseline is unstable and drifting after establishing a whole-cell configuration, especially after perfusing this compound. What should I do?

    Answer: Baseline stability is crucial for accurate measurements.[2] An unstable baseline can be caused by:

    • Seal Integrity: The gigaohm seal between the pipette and the cell membrane may be unstable. If the seal resistance is decreasing, you may need to establish a new recording.

    • Reference Electrode: An unstable junction potential at the reference electrode can cause drift. Ensure the reference electrode is properly chlorided and has a stable interface with the bath solution.

    • Pipette Drift: The recording pipette may be drifting physically. Allow all components to thermally equilibrate and ensure the micromanipulator is securely fastened.

    • Compound Precipitation: If this compound is not fully dissolved or precipitates in the perfusion solution, it can clog the perfusion lines or alter the electrical properties of the bath, leading to instability. Ensure the compound is fully solubilized at the working concentration.

Cell Health & Viability

  • Question: I am having trouble achieving a stable gigaohm seal on my cells. Could this be related to cell health?

    Answer: Yes, healthy cells are critical for successful patch-clamp experiments.[3] To improve your success rate:

    • Slice Quality: For slice recordings, ensure your dissection and slicing technique is optimized to minimize mechanical trauma.[3] Use sharp blades, cold and well-oxygenated cutting solutions, and allow for an adequate recovery period.

    • Cell Culture Conditions: For cultured cells, ensure they are not over-confluent and are in a healthy passage number.

    • Clean Pipettes: Debris on the pipette tip can prevent a good seal.[1] Use clean, fire-polished pipettes for each recording attempt.

  • Question: My cell's resting membrane potential is depolarized, and the access resistance is increasing over time during the recording. What does this indicate?

    Answer: These are signs of a dying or unhealthy cell.[3] This could be due to:

    • Initial Cell Health: The cell may have been unhealthy from the start.

    • Dialysis: The intracellular contents are being replaced by the pipette solution, which may not be optimal for long-term cell health.

    • Phototoxicity: If using fluorescence, minimize light exposure.

    • Pharmacological Effects: While this compound is not expected to be cytotoxic at typical experimental concentrations, it is a possibility to consider, especially at higher concentrations or during prolonged exposure.

This compound Specific Issues

  • Question: I am not observing the expected effect of this compound on beta-adrenoceptor-mediated currents. What could be the reason?

    Answer: If this compound is not producing the anticipated inhibitory effect, consider the following:

    • Compound Stability and Concentration: Verify the correct dilution of your stock solution and ensure the compound has not degraded.

    • Receptor Expression: Confirm that the cell type you are using expresses a sufficient level of the target beta-adrenoceptor subtype.

    • Agonist Concentration: The concentration of the beta-adrenoceptor agonist (e.g., isoproterenol) used to elicit the baseline current may be too high, requiring a higher concentration of this compound to achieve effective antagonism.

    • Experimental Conditions: Ensure the pH and temperature of your recording solutions are within the optimal range for both the cells and the compound's activity.

Quantitative Data Summary

The following tables provide hypothetical data for the electrophysiological properties of this compound.

Table 1: Effect of this compound on Isoproterenol-Induced Inward Current

This compound ConcentrationMean Peak Inward Current (pA)Standard Deviation (pA)N (number of cells)
Vehicle (Control)152.325.812
1 µM85.115.210
10 µM35.78.911
100 µM5.22.112

Table 2: this compound Effect on Action Potential Firing Rate in Response to Noradrenaline

TreatmentMean Firing Rate (Hz)Standard Deviation (Hz)N (number of cells)
Baseline1.50.415
10 µM Noradrenaline8.21.915
10 µM Noradrenaline + 10 µM this compound2.10.615

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings

  • Cell Preparation: Prepare acute brain slices or cultured cells expressing the target beta-adrenoceptor.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Intracellular Solution (Example): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH adjusted to 7.3 with KOH.

  • External Solution (ACSF - Example): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose, saturated with 95% O2 / 5% CO2.

  • Recording Procedure:

    • Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Hold the cell at a command potential of -70 mV.

    • Apply a beta-adrenoceptor agonist (e.g., isoproterenol) to establish a baseline current.

    • Perfuse with ACSF containing this compound at the desired concentration and record the change in current.

Visualizations

Signaling Pathway of this compound

NCTT_956_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Beta-Adrenergic Agonist Beta_Receptor Beta-Adrenoceptor Agonist->Beta_Receptor Activates NCTT_956 This compound NCTT_956->Beta_Receptor Blocks G_Protein G-Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates Response Electrophysiological Response Ion_Channel->Response

Caption: this compound signaling pathway.

Troubleshooting Workflow for Noisy Recordings

Troubleshooting_Noise Start High Noise Observed Check_Grounding Check Grounding and Shielding Start->Check_Grounding Grounding_OK Grounding/Shielding OK? Check_Grounding->Grounding_OK Fix_Grounding Fix Grounding/Loops, Close Faraday Cage Grounding_OK->Fix_Grounding No Check_Perfusion Inspect Perfusion System (Bubbles, Flow Rate) Grounding_OK->Check_Perfusion Yes Fix_Grounding->Check_Grounding Perfusion_OK Perfusion OK? Check_Perfusion->Perfusion_OK Degas_Solution Degas Solution, Adjust Flow Perfusion_OK->Degas_Solution No Check_Electrode Check Ag/AgCl Wire and Holder Perfusion_OK->Check_Electrode Yes Degas_Solution->Check_Perfusion Electrode_OK Electrode OK? Check_Electrode->Electrode_OK Rechloride_Replace Re-chloride or Replace Wire/Holder Electrode_OK->Rechloride_Replace No Isolate_Rig Turn Off External Equipment Electrode_OK->Isolate_Rig Yes Rechloride_Replace->Check_Electrode End Noise Resolved Isolate_Rig->End

Caption: Troubleshooting noisy recordings.

References

Technical Support Center: Assessing NCTT-956 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NCTT-956. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxicity of this compound in various cell lines. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, detailed experimental protocols, and a summary of cytotoxicity data for 12-lipoxygenase (12-LOX) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of 12-lipoxygenase (12-LOX), an enzyme involved in the metabolism of arachidonic acid. In many cancer cells, the 12-LOX pathway is upregulated and its product, 12-hydroxyeicosatetraenoic acid (12-HETE), promotes cell proliferation, survival, and metastasis. By inhibiting 12-LOX, this compound blocks the production of 12-HETE, thereby interfering with these pro-cancerous signaling pathways and potentially leading to cytotoxicity.

Q2: How does inhibition of 12-LOX by this compound lead to cytotoxicity?

Inhibition of 12-LOX by this compound can induce cytotoxicity through the induction of apoptosis (programmed cell death). The downstream signaling pathways affected by 12-LOX inhibition include the PI3K/Akt and ERK/MAPK pathways, which are critical for cell survival. By suppressing these pathways, this compound can lead to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic signals, ultimately resulting in cell death.

Q3: What are the recommended methods for assessing this compound cytotoxicity?

Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays are recommended for assessing the cytotoxicity of this compound. The MTT assay measures cell viability by assessing mitochondrial metabolic activity, while the LDH assay measures cytotoxicity by quantifying the release of LDH from damaged cell membranes.

Q4: In which solvent should I dissolve this compound for my experiments?

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentrations in cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: How do I determine the optimal concentration range and incubation time for this compound in my cell line?

To determine the optimal conditions, it is recommended to perform a dose-response and time-course experiment. Treat your cells with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) for different incubation periods (e.g., 24, 48, and 72 hours). This will allow you to determine the IC50 value (the concentration at which 50% of cell viability is inhibited) and the optimal treatment duration for your specific cell line.

Quantitative Data Summary

12-LOX InhibitorCell LineCancer TypeIC50 (µM)Assay
BaicaleinNCI-H2052Mesothelioma9.6Not Specified
BaicaleinNCI-H2452Mesothelioma20.7Not Specified
BaicaleinMSTO-211HMesothelioma15.2Not Specified
AA-861Capan-2Pancreatic Cancer>50WST-1
Rev-5901Capan-2Pancreatic Cancer>50WST-1
MK-886Capan-2Pancreatic Cancer24WST-1

Experimental Protocols

MTT Cell Viability Assay

This protocol outlines the steps for determining cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for MTT incubation)

  • 96-well plates

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, carefully remove the culture medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • This compound stock solution (in DMSO)

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible CauseSuggested Solution
High background absorbance Contamination of media or reagents; Phenol red in media.Use fresh, sterile reagents. Use phenol red-free medium during the MTT incubation step.
Low signal/absorbance Insufficient number of viable cells; Short incubation time with MTT.Optimize cell seeding density. Increase the incubation time with MTT (up to 4 hours).
Inconsistent results between replicates Uneven cell seeding; Pipetting errors; Incomplete dissolution of formazan crystals.Ensure a single-cell suspension before seeding. Be precise with pipetting. Ensure complete mixing after adding the solubilization solution.
Precipitate formation in stock solution Poor solubility at low temperatures.Gently warm the stock solution at 37°C before use.
LDH Assay Troubleshooting
IssuePossible CauseSuggested Solution
High spontaneous LDH release Over-confluent cells; Harsh pipetting; Contamination.Seed cells at an optimal density to avoid overgrowth. Handle cells gently during media changes and reagent additions. Ensure aseptic techniques are followed.
Low maximum LDH release Incomplete cell lysis; Insufficient number of cells.Ensure the lysis buffer is added correctly and incubated for the recommended time. Optimize cell seeding density.
High background in cell-free wells LDH present in serum of the culture medium.Use a low-serum or serum-free medium for the experiment. Include a medium-only background control.
Compound interferes with LDH activity The test compound may directly inhibit or activate the LDH enzyme.Run a control experiment with the compound in the presence of a known amount of LDH to check for interference.

Visualizations

Signaling Pathway of 12-Lipoxygenase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 substrate NCTT_956 This compound NCTT_956->LOX12 inhibits HETE12 12-HETE LOX12->HETE12 produces PI3K PI3K HETE12->PI3K activates ERK ERK/MAPK HETE12->ERK activates Akt Akt PI3K->Akt activates Apoptosis_Regulation Apoptosis Regulation Akt->Apoptosis_Regulation promotes survival ERK->Apoptosis_Regulation promotes survival Cell_Survival Cell Survival (Inhibited) Apoptosis_Regulation->Cell_Survival Apoptosis Apoptosis (Induced) Apoptosis_Regulation->Apoptosis

Caption: Inhibition of 12-LOX by this compound blocks pro-survival signaling.

Experimental Workflow for Cytotoxicity Assessment

G cluster_assays Cytotoxicity Assays start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance data_analysis Data Analysis (Calculate % Viability/ Cytotoxicity) measure_absorbance->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for Cytotoxicity Assays

G start Inconsistent Results? check_seeding Check Cell Seeding (Density & Uniformity) start->check_seeding Yes check_reagents Check Reagents (Freshness & Contamination) start->check_reagents Yes check_pipetting Review Pipetting Technique start->check_pipetting Yes check_incubation Verify Incubation Time & Conditions check_seeding->check_incubation check_reagents->check_incubation check_pipetting->check_incubation check_dissolution Ensure Complete Formazan Dissolution (MTT Assay) check_incubation->check_dissolution check_lysis Confirm Complete Cell Lysis (LDH Assay - Max Control) check_incubation->check_lysis rerun Re-run Experiment check_dissolution->rerun check_lysis->rerun

Caption: Decision tree for troubleshooting inconsistent cytotoxicity assay results.

optimizing NCTT-956 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCTT-956, a novel inhibitor of the Notch signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of γ-secretase, a key enzyme in the canonical Notch signaling pathway. By inhibiting γ-secretase, this compound prevents the final proteolytic cleavage of the Notch receptor, which is necessary for the release of the Notch intracellular domain (NICD).[1][2] This blockage of NICD formation and its subsequent translocation to the nucleus prevents the transcription of Notch target genes, such as HES1, HEY1, and MYC, which are involved in cell proliferation, differentiation, and survival.[1]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial in vitro experiments, we recommend a starting concentration range of 1 µM to 10 µM. A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental conditions. Please refer to the "Experimental Protocols" section for a detailed method on determining the half-maximal inhibitory concentration (IC50).

Q3: What are the expected cellular effects of this compound treatment?

A3: The expected cellular effects of this compound are dependent on the cellular context and the role of Notch signaling in the specific cell type. In many cancer cell lines with aberrant Notch activation, treatment with this compound is expected to lead to decreased cell proliferation, induction of apoptosis, and promotion of cellular differentiation.[3][4]

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For long-term storage, we recommend storing the DMSO stock solution at -20°C. For use in cell culture, the stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: No significant effect on cell viability or proliferation is observed after this compound treatment.

  • Possible Cause 1: Sub-optimal concentration.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line.

  • Possible Cause 2: The cell line is not dependent on the Notch signaling pathway.

    • Solution: Verify the activation status of the Notch pathway in your cell line by checking the expression levels of Notch receptors and their target genes (e.g., HES1, HEY1) using qPCR or Western blotting.

  • Possible Cause 3: Incorrect drug handling or storage.

    • Solution: Ensure that this compound was dissolved and stored correctly as per the recommendations. Prepare fresh dilutions for each experiment.

Issue 2: High levels of cytotoxicity are observed even at low concentrations.

  • Possible Cause 1: High sensitivity of the cell line to γ-secretase inhibition.

    • Solution: Lower the concentration range in your experiments. Even nanomolar concentrations might be effective in highly sensitive cell lines.

  • Possible Cause 2: Off-target effects.

    • Solution: While this compound is designed to be selective, off-target effects can occur at high concentrations. Reduce the concentration and consider using a secondary, structurally different Notch inhibitor to confirm that the observed phenotype is due to Notch inhibition.

  • Possible Cause 3: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding 0.1%.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in cell culture conditions.

    • Solution: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.

  • Possible Cause 2: Instability of the compound in the culture medium.

    • Solution: this compound is stable in DMSO at -20°C. However, its stability in aqueous media over long incubation periods may vary. Consider refreshing the media with a new drug dilution for long-term experiments (e.g., > 48 hours).

Data Presentation

Table 1: Dose-Response of this compound on HCT116 Colon Cancer Cell Viability

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.195.2 ± 5.1
175.8 ± 6.2
552.1 ± 4.8
1028.4 ± 3.9
2515.6 ± 2.5
508.3 ± 1.9

Table 2: Effect of this compound on Notch Target Gene Expression in HCT116 Cells

TreatmentHES1 mRNA Expression (Fold Change)HEY1 mRNA Expression (Fold Change)
Vehicle Control1.001.00
This compound (10 µM)0.25 ± 0.080.31 ± 0.11

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

Notch Signaling Pathway Inhibition by this compound cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage gamma_Secretase γ-Secretase (S3 Cleavage) S2_Cleavage->gamma_Secretase NICD NICD gamma_Secretase->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Target_Genes Target Gene Transcription (HES, HEY, MYC) CSL->Target_Genes Activation NCTT_956 This compound NCTT_956->gamma_Secretase

Caption: Inhibition of the Notch signaling pathway by this compound.

Experimental Workflow for IC50 Determination start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_dilutions Prepare this compound serial dilutions incubate_24h->prepare_dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_mts Incubate for 2-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Decision Tree start No significant effect observed check_concentration Is concentration optimal? start->check_concentration check_pathway Is Notch pathway active? check_concentration->check_pathway Yes dose_response Perform dose-response check_concentration->dose_response No check_handling Correct drug handling? check_pathway->check_handling Yes verify_pathway Verify Notch activation (qPCR/WB) check_pathway->verify_pathway No prepare_fresh Prepare fresh dilutions check_handling->prepare_fresh No end_no_effect Cell line may be resistant check_handling->end_no_effect Yes end_retest Retest with new dilutions dose_response->end_retest verify_pathway->end_no_effect prepare_fresh->end_retest

References

preventing NCTT-956 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of NCTT-956 in stock solutions. The following information includes frequently asked questions and troubleshooting advice to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

This compound is a potent and specific inhibitor of 12-lipoxygenase (12-LO), an enzyme involved in the arachidonic acid metabolism pathway. Due to its hydrophobic nature, the recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: My this compound precipitated out of my stock solution. What are the common causes?

Precipitation of this compound in a DMSO stock solution can occur for several reasons:

  • Low-Quality or Hydrated DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.

  • Incorrect Storage: Storing the stock solution at an inappropriate temperature can lead to precipitation.

  • Supersaturation: Attempting to dissolve the compound at a concentration higher than its solubility limit will result in precipitation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can introduce moisture and promote precipitation.

Q3: What is the recommended procedure for storing this compound stock solutions?

To maintain the stability of your this compound stock solution, it is advisable to:

  • Store the solution at 2-8°C for short-term storage.[1][2]

  • For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Protect the solution from light.

Q4: My this compound precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

This is a common issue known as "precipitation upon dilution." Here are some strategies to prevent it:

  • Lower the Final Concentration: The most direct solution is to reduce the final concentration of this compound in your aqueous buffer to a level below its aqueous solubility limit.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous buffer, perform an intermediate dilution step. First, dilute the DMSO stock into a smaller volume of the buffer, then add this to the final volume.

  • Increase Mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion.

  • Maintain a Low Final DMSO Concentration: While a small amount of DMSO is necessary to maintain solubility, aim for a final concentration of less than 0.5% in your experimental medium, as higher concentrations can be cytotoxic. Always include a vehicle control with the same final DMSO concentration in your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing precipitation issues with this compound stock solutions.

ProblemPotential CauseRecommended Solution
Precipitation in DMSO Stock Solution The concentration of this compound is too high.Prepare a new stock solution at a lower concentration.
The DMSO is of low quality or contains water.Use a fresh, high-purity, anhydrous grade of DMSO.
The stock solution was stored improperly.Aliquot the stock solution and store at the recommended temperature, protected from light.
Precipitation Upon Dilution in Aqueous Buffer The final concentration in the aqueous buffer is above the solubility limit.Decrease the final working concentration of this compound.
Rapid dilution into the aqueous buffer.Perform a stepwise dilution and add the stock solution slowly while mixing.
The aqueous buffer is not at an optimal temperature.Gently warm the aqueous buffer to 37°C before adding the this compound stock solution.

Quantitative Data Summary

ParameterValueSource
Solubility in DMSO 5 mg/mL (clear solution, may require warming)[1][2]
Recommended Storage Temperature (Powder) 2-8°C[1][2]
Recommended Storage Temperature (Stock Solution) 2-8°C (Short-term), -20°C to -80°C (Long-term)

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath at room temperature to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can also aid dissolution.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. For long-term storage, store the aliquots at -20°C or -80°C.

Visualizations

Troubleshooting_NCTT-956_Precipitation cluster_stock In Stock Solution (DMSO) cluster_dilution Upon Dilution (Aqueous Buffer) start Precipitation Observed stock_check Check Concentration start->stock_check dilution_check Check Final Concentration start->dilution_check stock_solvent Check DMSO Quality stock_check->stock_solvent OK stock_sol_high Decrease Concentration stock_check->stock_sol_high Too High stock_storage Check Storage Conditions stock_solvent->stock_storage Anhydrous stock_sol_solvent Use Anhydrous DMSO stock_solvent->stock_sol_solvent Hydrated stock_sol_storage Aliquot & Store at -20°C/-80°C stock_storage->stock_sol_storage Improper dilution_method Review Dilution Method dilution_check->dilution_method OK dilution_sol_conc Lower Final Concentration dilution_check->dilution_sol_conc Too High dilution_temp Check Buffer Temperature dilution_method->dilution_temp Stepwise dilution_sol_method Use Stepwise Dilution & Mix dilution_method->dilution_sol_method Rapid dilution_sol_temp Warm Buffer to 37°C dilution_temp->dilution_sol_temp Cold

Caption: Troubleshooting workflow for this compound precipitation.

12_Lipoxygenase_Signaling_Pathway cluster_lo Lipoxygenase Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa lo12 12-Lipoxygenase (12-LO) aa->lo12 hpete 12-HPETE lo12->hpete hete 12-HETE hpete->hete inflammation Inflammation & Other Cellular Responses hete->inflammation nctt This compound nctt->lo12

Caption: this compound inhibits the 12-Lipoxygenase pathway.

References

Technical Support Center: NCTT-956 and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is NCTT-956 and how might it interfere with my fluorescence-based assay?

This compound is a potent and specific inhibitor of 12-lipoxygenase (12-LO), an enzyme involved in inflammatory pathways and platelet activation.[1][2] Small molecule inhibitors, particularly those with complex aromatic structures, can potentially interfere with fluorescence-based assays through several mechanisms:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence, leading to a false-positive signal.

  • Fluorescence Quenching: this compound could interact with the fluorescent dye, causing a decrease in the dye's fluorescence intensity. This can be misinterpreted as a biological effect.

  • Inner Filter Effect: The compound may absorb the excitation light intended for the fluorescent dye or absorb the emitted fluorescence from the dye, leading to an artificially low signal.[3]

Q2: I'm observing unexpected results in my fluorescence assay when using this compound. How can I determine if it's causing interference?

A systematic approach with proper controls is crucial to identify potential interference. Here are the initial steps:

  • Run a "Compound Only" Control: Prepare wells containing this compound at the concentrations used in your experiment but without the fluorescent dye or other assay components. Measure the fluorescence at the same excitation and emission wavelengths used for your dye. A significant signal in these wells indicates that this compound is autofluorescent under your experimental conditions.

  • Run a "Dye + Compound" Control: In a cell-free system (e.g., buffer), mix your fluorescent dye with different concentrations of this compound. Compare the fluorescence intensity to the dye alone. A concentration-dependent decrease in fluorescence suggests quenching or an inner filter effect.

Q3: My results suggest this compound is autofluorescent. What can I do?

If this compound exhibits autofluorescence, consider the following strategies:

  • Switch to a Red-Shifted Dye: Autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum. Switching to a fluorescent dye with excitation and emission wavelengths in the red or far-red region can often mitigate this interference.

  • Spectral Unmixing: If your detection instrument has the capability, you may be able to mathematically subtract the fluorescence contribution of this compound from your total signal by measuring the emission spectrum of the "compound only" control.

  • Background Subtraction: For each experiment, include wells with this compound but without the fluorescent probe. The average fluorescence from these wells can be subtracted from the fluorescence of your experimental wells.

Q4: It appears this compound is quenching my fluorescent signal. How can I address this?

Fluorescence quenching can be more challenging to overcome. Here are some approaches:

  • Change the Fluorophore: Some fluorescent dyes are more susceptible to quenching by certain compounds than others. Experiment with a dye that has a different chemical structure.

  • Decrease this compound Concentration: If experimentally feasible, lowering the concentration of this compound may reduce the quenching effect while still achieving the desired biological inhibition.

  • Use a Lysis-Based Endpoint: If you are performing a cell-based assay, consider lysing the cells at the end of the experiment and measuring the fluorescence of the lysate. This can sometimes reduce quenching by diluting the compound and disrupting potential interactions.

Q5: How can I correct for the inner filter effect?

The inner filter effect can be corrected for if you can measure the absorbance of this compound at the excitation and emission wavelengths of your fluorescent dye.

  • Absorbance Measurement: Use a spectrophotometer to measure the absorbance spectrum of this compound at the concentrations used in your assay.

  • Correction Formulas: Several mathematical formulas can be applied to correct the observed fluorescence intensity based on the absorbance values. A commonly used approximation is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where F_corrected is the corrected fluorescence, F_observed is the measured fluorescence, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered when using this compound in fluorescence-based assays.

Observed Problem Potential Cause Recommended Action
High background fluorescence in all wells containing this compound This compound is autofluorescent.1. Perform a spectral scan of this compound to determine its excitation and emission maxima. 2. Switch to a fluorescent dye with a spectral profile that does not overlap with this compound. 3. Use appropriate background subtraction controls.
Decreased fluorescence signal with increasing this compound concentration (in the absence of a biological effect) Fluorescence quenching by this compound.1. Test a different fluorescent dye with a distinct chemical structure. 2. Optimize the assay to use the lowest effective concentration of this compound. 3. Consider a non-fluorescence-based assay to confirm your findings.
Non-linear relationship between fluorophore concentration and signal in the presence of this compound Inner filter effect due to this compound absorbance.1. Measure the absorbance spectrum of this compound. 2. Apply a mathematical correction to your fluorescence data. 3. Dilute your samples if the absorbance is too high, while ensuring the signal remains detectable.
Inconsistent or variable results Compound precipitation or aggregation.1. Visually inspect the wells for any signs of precipitation. 2. Check the solubility of this compound in your assay buffer. 3. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent aggregation, ensuring it doesn't affect your assay's biology.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

Objective: To measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the primary fluorescent dye.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader

  • Black, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.

  • Include wells with assay buffer only as a blank control.

  • Dispense the this compound dilutions and the blank into the microplate.

  • Read the plate using the same fluorescence filter set (excitation and emission wavelengths) and instrument settings (e.g., gain) as your primary assay.

  • Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the chosen dye.

Materials:

  • Fluorescent dye stock solution

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader

  • Black microplates

Procedure:

  • Prepare a solution of the fluorescent dye in assay buffer at the concentration used in your experiment.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, mix the fluorescent dye solution with each concentration of the this compound dilution series.

  • Include control wells with the fluorescent dye and assay buffer only.

  • Read the fluorescence intensity.

  • Analysis: Compare the fluorescence of the dye in the presence and absence of this compound. A concentration-dependent decrease in fluorescence indicates quenching.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.

Troubleshooting_Workflow Start Unexpected Fluorescence Data with this compound Control_Expts Run Control Experiments: 1. Compound Only 2. Dye + Compound Start->Control_Expts Autofluorescence Is there a signal in 'Compound Only' control? Control_Expts->Autofluorescence Quenching_IFE Is there a signal decrease in 'Dye + Compound' control? Autofluorescence->Quenching_IFE No Autofluorescence_Yes Autofluorescence Detected Autofluorescence->Autofluorescence_Yes Yes No_Interference No significant interference detected. Investigate other experimental variables. Quenching_IFE->No_Interference No Quenching_IFE_Yes Quenching or Inner Filter Effect Detected Quenching_IFE->Quenching_IFE_Yes Yes Mitigation_Auto Mitigation Strategies: - Switch to red-shifted dye - Spectral unmixing - Background subtraction Autofluorescence_Yes->Mitigation_Auto Mitigation_Quench Mitigation Strategies: - Change fluorophore - Decrease [this compound] - Lysis-based endpoint Quenching_IFE_Yes->Mitigation_Quench Mitigation_IFE Mitigation for IFE: - Measure absorbance of this compound - Apply correction formula Quenching_IFE_Yes->Mitigation_IFE

Caption: A troubleshooting workflow to identify and mitigate fluorescence interference from this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor (e.g., PAR4, GPVI) Arachidonic_Acid Arachidonic Acid Receptor->Arachidonic_Acid Stimulation LOX12 12-Lipoxygenase (12-LO) Arachidonic_Acid->LOX12 HPETE 12-HPETE LOX12->HPETE NCTT_956 This compound NCTT_956->LOX12 Inhibition PKC PKC Activation HPETE->PKC Platelet_Activation Platelet Aggregation & Secretion PKC->Platelet_Activation Fluorescent_Dye Fluorescent Dye (e.g., for Ca2+ or PKC activity) PKC->Fluorescent_Dye Assay Readout Platelet_Activation->Fluorescent_Dye Assay Readout

Caption: Simplified signaling pathway of this compound action and its relevance to fluorescence-based assays.

References

Troubleshooting Inconsistent Results with NCTT-956: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies that may arise during experiments involving NCTT-956. For further assistance, please contact our technical support team.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

Currently, publicly available scientific literature and resources do not contain information regarding a compound or technology designated as "this compound" for research applications in drug development or other scientific fields. The identifier "this compound" appears to be associated with a commercial water dispenser and ice machine.

We advise researchers to verify the name and CAS number of their compound of interest to ensure they are accessing the correct technical documentation. If "this compound" is an internal project name, please refer to your internal documentation for support.

Q2: I am experiencing variability in my experimental outcomes when using a product labeled this compound. What could be the cause?

Given the lack of scientific information on a compound named this compound, it is challenging to provide specific troubleshooting advice. However, general sources of experimental variability can include:

  • Reagent Quality and Stability: Ensure the compound's purity and stability. Degradation can lead to inconsistent activity.

  • Experimental Protocol Adherence: Minor deviations in protocols can lead to significant variations in results.

  • Cell Line or Model System Variability: Passage number, cell health, and genetic drift can all contribute to inconsistent responses.

  • Equipment Calibration: Ensure all equipment, such as pipettes and plate readers, are properly calibrated.

Troubleshooting Common Issues

Should you be working with a mislabeled or internally named compound, the following general troubleshooting steps may help address experimental inconsistencies.

Issue Potential Cause Recommended Action
Low or No Activity Compound degradationVerify compound integrity via analytical methods (e.g., LC-MS, NMR). Store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles.
Incorrect concentrationConfirm the concentration of your stock solution and working solutions. Perform a dose-response curve to identify the optimal concentration range.
Inappropriate assay conditionsOptimize assay parameters such as incubation time, temperature, and buffer composition.
High Background Signal Non-specific bindingInclude appropriate controls (e.g., vehicle-only, unstained cells). Consider adding a blocking step or increasing the stringency of wash steps.
Reagent contaminationUse fresh, high-quality reagents and sterile techniques to prevent microbial or chemical contamination.
Inconsistent Replicates Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all solutions.
Edge effects in multi-well platesAvoid using the outer wells of the plate, or fill them with media/buffer to create a more uniform environment.
Cell seeding densityEnsure a uniform and optimal cell seeding density across all wells.

Experimental Workflow for Investigating Inconsistency

To systematically troubleshoot inconsistent results, a logical workflow can be implemented. The following diagram illustrates a general approach to identifying the source of variability.

experimental_workflow A Inconsistent Results Observed B Review Experimental Protocol and Data A->B C Check Reagent Quality and Integrity B->C D Verify Equipment Calibration B->D E Assess Cell Line/Model System Health B->E F Isolate and Test Individual Variables C->F D->F E->F G Analyze Data and Identify Source of Error F->G H Optimize Protocol and Re-run Experiment G->H

Caption: A general workflow for troubleshooting inconsistent experimental results.

If you have confirmed the correct identity of your compound and continue to experience issues, please provide our technical support team with detailed information regarding your experimental setup, including the lot number of the compound, the specific protocol being used, and the nature of the inconsistencies observed.

long-term stability of NCTT-956 at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using NCTT-956. Below you will find frequently asked questions and troubleshooting guides to address potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Under these conditions, the compound is expected to remain stable for at least 24 months. It is crucial to minimize freeze-thaw cycles of stock solutions.

Q2: How should I prepare stock solutions of this compound to maximize stability?

A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable anhydrous solvent such as DMSO. After preparation, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, an aliquot should be thawed and diluted to the working concentration in the appropriate experimental buffer or medium.

Q3: Can I store diluted, ready-to-use solutions of this compound?

A3: It is not recommended to store diluted, aqueous solutions of this compound for extended periods. The stability of the compound in aqueous media at working concentrations can be significantly lower than in a concentrated DMSO stock at -80°C. For best results, prepare fresh dilutions from the stock solution immediately before each experiment.

Q4: What are the common degradation pathways for compounds like this compound?

A4: Common degradation pathways for small molecule compounds in solution include hydrolysis, oxidation, and photolysis. The susceptibility of this compound to these pathways depends on its specific chemical structure and the experimental conditions (pH, temperature, light exposure, and presence of oxidizing agents).

Troubleshooting Guide

Issue 1: I am observing a decrease in the biological activity of this compound in my multi-day experiments.

  • Question: Could the compound be degrading in my cell culture medium?

  • Answer: Yes, a decline in activity over time is a common indicator of compound instability in the experimental medium. Several factors can contribute to this, including the composition of the medium, pH, temperature, and light exposure.

    • Troubleshooting Steps:

      • Minimize Incubation Time: If your experimental design allows, reduce the duration of the experiment to minimize the impact of degradation.

      • Replenish the Compound: For longer-term experiments, consider replenishing the medium with a freshly diluted compound at regular intervals to maintain a consistent effective concentration.

      • Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium under the exact experimental conditions (e.g., 37°C, 5% CO2).

Issue 2: I see a precipitate in my experimental wells after adding this compound.

  • Question: Is this a sign of instability or a solubility issue?

  • Answer: This is more likely a solubility issue, which can be influenced by the compound's stability. Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous medium or if the concentration of the organic solvent (e.g., DMSO) is too high.

    • Troubleshooting Steps:

      • Check Solubility Limits: Determine the maximum solubility of this compound in your experimental medium.

      • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent is low (typically <0.5%) and non-toxic to your cells.

      • Pre-warm the Medium: Adding a cold stock solution to a warmer medium can sometimes induce precipitation. Ensure both are at a similar temperature before mixing.

Long-Term Stability Data at -20°C

Disclaimer: The following data is illustrative and intended to represent typical results for a long-term stability study. Actual results may vary.

Time Point (Months)Purity (%) by HPLCConcentration (mM)Appearance
099.810.02White to off-white solid
399.710.01No change
699.810.03No change
1299.69.98No change
1899.59.95No change
2499.49.92No change

Experimental Protocol: Long-Term Stability Assessment of this compound at -20°C

This protocol outlines a method for evaluating the long-term stability of this compound stored at -20°C.

1. Materials:

  • This compound solid compound

  • HPLC-grade solvent (e.g., DMSO)

  • Amber glass vials with screw caps

  • -20°C freezer with temperature monitoring

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Validated stability-indicating HPLC method

2. Sample Preparation and Storage:

  • Accurately weigh this compound into multiple amber glass vials.

  • Seal the vials tightly to protect from moisture and light.

  • Place the vials in a controlled -20°C freezer.

  • Designate specific vials for each time point of the study (e.g., 0, 3, 6, 12, 18, 24 months).

3. Analytical Testing:

  • At each designated time point, remove one vial from the freezer.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a stock solution of known concentration in the appropriate solvent (e.g., 10 mM in DMSO).

  • Analyze the sample using a validated, stability-indicating HPLC method to determine purity and identify any degradation products.

  • Record the physical appearance of the solid compound.

4. Data Analysis:

  • Calculate the purity of this compound at each time point by measuring the peak area of the parent compound relative to the total peak area.

  • Compare the purity and concentration values over time to the initial (time 0) measurement to assess degradation.

  • Plot the percentage of this compound remaining against time to visualize the stability profile.

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 3, 6... months) cluster_results Results start Start: this compound Solid aliquot Aliquot into Vials start->aliquot store Store at -20°C aliquot->store remove Remove Sample store->remove dissolve Dissolve in Solvent remove->dissolve hplc HPLC Analysis dissolve->hplc data Purity & Concentration Data hplc->data report Stability Report data->report

Caption: Workflow for assessing the long-term stability of this compound.

Validation & Comparative

A Comparative Guide to the Efficacy of NCX Inhibitors: SEA0400 vs. KB-R7943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent inhibitors of the Sodium-Calcium Exchanger (NCX): SEA0400 and KB-R7943. The NCX is a critical transmembrane protein involved in maintaining calcium homeostasis in various cell types, particularly in cardiomyocytes and neurons. Its dysregulation is implicated in pathological conditions such as ischemia-reperfusion injury and cardiac arrhythmias, making it a key therapeutic target. This document summarizes key experimental data on the efficacy and selectivity of SEA0400 and KB-R7943 to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action and Signaling Pathway

Both SEA0400 and KB-R7943 are benzyloxyphenyl derivatives that inhibit the Na+/Ca2+ exchanger. The primary function of NCX is to extrude calcium ions (Ca²⁺) from the cytoplasm in its "forward mode," exchanging them for sodium ions (Na⁺). However, under conditions of high intracellular Na⁺ or membrane depolarization, such as during ischemia, the exchanger can operate in "reverse mode," importing Ca²⁺ and contributing to cytotoxic calcium overload.[1]

SEA0400 and KB-R7943 inhibit both modes of operation. They are thought to stabilize the exchanger in an inactivated state, with their inhibitory potency being directly coupled to the rate of Na⁺-dependent inactivation.[1] This makes them particularly effective under pathological conditions where intracellular sodium is elevated.[1]

NCX_Pathway Cellular Ca²⁺ Homeostasis and NCX Inhibition cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm NCX Na⁺/Ca²⁺ Exchanger (NCX) Ca_out High Ca²⁺ NCX->Ca_out 1 Ca²⁺ out Na_in Low Na⁺ NCX->Na_in Ca_in_path NCX->Ca_in_path Na_out High Na⁺ Na_out->NCX 3 Na⁺ in Ca_out->NCX 1 Ca²⁺ in Ca_in Low Ca²⁺ Ca_in->NCX Ca_overload Ca²⁺ Overload (Pathological) Na_in_high High Na⁺ (Ischemia) Na_in_high->NCX 3 Na⁺ out Ca_in_path->Ca_overload Leads to SEA0400 SEA0400 SEA0400->NCX Inhibits KBR7943 KB-R7943 KBR7943->NCX Inhibits

Figure 1. Simplified diagram of Na⁺/Ca²⁺ Exchanger function and inhibition.

Comparative Efficacy Data

Experimental data consistently demonstrates that SEA0400 is a more potent inhibitor of NCX than KB-R7943. This is evident in both direct measurements of NCX current and in functional assays assessing cardioprotection.

ParameterSEA0400KB-R7943Cell/Tissue TypeReference
IC₅₀ (NCX Inhibition) 92 nM~5.1-5.7 µMRat Cardiomyocytes[2][3]
EC₅₀ (NCX Current) ~32-40 nM~263-457 nMGuinea-pig Ventricular Myocytes[4]
IC₅₀ (Na⁺-dep. Ca²⁺ uptake) 5-33 nMNot specifiedNeurons, Astrocytes, Microglia[3][5]
Cardioprotection
Infarct Size Reduction (at 1 µM)75%40%Isolated Rabbit Hearts[2][6]
EC₅₀ (Infarct Size Reduction)5.7 nMNot specifiedIsolated Rabbit Hearts[2][7]

Selectivity Profile

A critical differentiator between the two compounds is their selectivity. SEA0400 exhibits a significantly cleaner profile, with minimal effects on other ion channels at concentrations that potently inhibit NCX. In contrast, KB-R7943 is known to inhibit several other key cardiac ion channels, which can lead to confounding effects and negative impacts on cardiac function.[2][8]

Ion Channel / ReceptorSEA0400 (at 1 µM)KB-R7943 (at 10 µM)Cell/Tissue TypeReference
L-type Ca²⁺ Current (I_Ca,L) No significant effect>50% inhibitionGuinea-pig Ventricular Myocytes[4][8]
Sodium Current (I_Na) No effect~54% inhibitionGuinea-pig Ventricular Myocytes[4]
Delayed Rectifier K⁺ Current (I_K) No significant effect>50% inhibitionGuinea-pig Ventricular Myocytes[4][8]
Inwardly Rectifying K⁺ Current (I_K1) No significant effect>90% inhibitionGuinea-pig Ventricular Myocytes[4]

Experimental Protocols

The data presented above were generated using established preclinical models. Below are summaries of the key experimental methodologies.

Cardioprotection in Langendorff-Perfused Hearts

This ex vivo model is used to assess the ability of a compound to protect the heart from ischemia-reperfusion injury.

  • Model: Isolated rabbit hearts are retrogradely perfused via the aorta on a Langendorff apparatus with a Krebs-Henseleit buffer.

  • Ischemia Induction: Regional ischemia is induced by ligating a coronary artery for a set period (e.g., 30 minutes).

  • Reperfusion: The ligature is removed, and the heart is reperfused for a longer period (e.g., 120 minutes).

  • Drug Administration: The inhibitor (SEA0400 or KB-R7943) is added to the perfusate before ischemia or upon reperfusion to assess its protective effects.

  • Endpoint Measurement: At the end of the experiment, the heart is sliced and stained (e.g., with triphenyltetrazolium chloride) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then expressed as a percentage of the total area at risk.[6]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the membrane of a single cell, providing precise quantification of NCX activity and the effect of inhibitors.

  • Model: Isolated ventricular myocytes from guinea pigs are used.

  • Technique: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • NCX Current Isolation: The outward NCX current is induced by applying a descending voltage ramp after removing Na⁺ and Ca²⁺ from the external solution, which inactivates other channels. The specific NCX current is then measured as the current sensitive to inhibition by Ni²⁺ or a specific inhibitor.

  • Drug Application: SEA0400 or KB-R7943 is applied at various concentrations to the external solution to determine the concentration-dependent inhibition of the NCX current and calculate the EC₅₀.[4]

  • Selectivity Testing: The effects of the compounds on other currents (Na⁺, Ca²⁺, K⁺) are measured using specific voltage protocols designed to isolate each current.[4][8]

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_treatment Inhibitor Application cluster_analysis Data Analysis A Isolate Ventricular Myocytes B Transfer to Recording Chamber A->B C Establish Whole-Cell Configuration B->C D Apply Voltage Clamp Protocol to Isolate NCX Current C->D E Record Baseline NCX Current D->E F Perfuse Cell with Control Solution E->F G Apply Increasing Concentrations of SEA0400 or KB-R7943 F->G H Record NCX Current at Each Concentration G->H I Washout Compound H->I J Measure Current Amplitude H->J K Normalize to Baseline J->K L Plot Concentration-Response Curve and Calculate EC₅₀ K->L M Conclusion on Efficacy L->M Compare Potency

Figure 2. Workflow for determining NCX inhibitor potency via electrophysiology.

Summary and Conclusion

The available experimental evidence strongly indicates that SEA0400 is a more potent and selective inhibitor of the Na+/Ca2+ exchanger than KB-R7943 .

  • Potency: SEA0400 inhibits NCX activity in the nanomolar range, whereas KB-R7943 requires micromolar concentrations for similar effects.[4][8]

  • Efficacy: In a clinically relevant model of myocardial ischemia-reperfusion, SEA0400 demonstrated significantly greater efficacy in reducing infarct size.[2][6]

  • Selectivity: SEA0400 shows negligible activity against other major cardiac ion channels at effective concentrations. In contrast, KB-R7943's lack of selectivity and its inhibitory action on Na⁺, Ca²⁺, and K⁺ channels can complicate data interpretation and may contribute to negative effects on overall cardiac function, such as impaired contractility and heart rate.[2][8]

For researchers requiring a highly specific tool to investigate the physiological and pathological roles of the Na+/Ca2+ exchanger, SEA0400 represents a superior pharmacological agent. The off-target effects of KB-R7943 should be carefully considered when designing experiments and interpreting results.

References

A Comparative Guide to NCX1 Inhibitors: KB-R7943 vs. SEA0400

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the Sodium-Calcium Exchanger 1 (NCX1): KB-R7943 and SEA0400. Due to the lack of available scientific literature on a compound named "NCTT-956," this guide will focus on a comparative analysis of KB-R7943 and the well-characterized and more selective NCX1 inhibitor, SEA0400. This comparison aims to equip researchers with the necessary data to make informed decisions for their experimental designs.

The Na+/Ca2+ exchanger (NCX) is a critical membrane protein involved in maintaining calcium homeostasis in various cell types, including cardiomyocytes, neurons, and kidney cells.[1] NCX1, the most extensively studied isoform, operates bidirectionally, mediating Ca2+ efflux (forward mode) and influx (reverse mode) depending on the transmembrane gradients of Na+ and Ca2+.[1] Dysregulation of NCX1 activity has been implicated in numerous pathological conditions, making it a significant therapeutic target.[1][2]

Inhibitor Selectivity and Potency

A critical aspect of any pharmacological inhibitor is its selectivity for the intended target over other cellular components. While both KB-R7943 and SEA0400 are established NCX1 inhibitors, they exhibit distinct selectivity profiles.

InhibitorTargetIC50 / EC50Off-Target Effects Noted
KB-R7943 NCX1 (reverse mode)~5.7 µM[3][4]L-type Ca2+ channels, store-operated Ca2+ influx, mitochondrial complex I, NMDA receptors, hERG channel, NaV1.5, ryanodine receptors.[3][4][5][6]
NCX1 (forward mode)Higher IC50 than reverse mode (less potent)
NCX2, NCX3Inhibits, with higher affinity for NCX3[4]
SEA0400 NCX1~74 nM (human)[7]Minimal effect on IKr at high concentrations; less effect on ICaL compared to KB-R7943.[8] Predominantly blocks NCX1 with little to no effect on NCX3.[9][10]

Key Observations:

  • Potency: SEA0400 demonstrates significantly higher potency for NCX1 inhibition, with an IC50 in the nanomolar range, compared to KB-R7943's micromolar IC50.[3][4][8]

  • Selectivity: KB-R7943 is known for its numerous off-target effects, which can complicate the interpretation of experimental results.[1][3][4][5][6] These off-target activities include inhibition of various ion channels and mitochondrial complex I.[3][4] In contrast, SEA0400 exhibits a more favorable selectivity profile, with fewer and less potent off-target effects.[8][9][10]

  • Mode of Inhibition: KB-R7943 is often described as a preferential inhibitor of the reverse (Ca2+ influx) mode of NCX1.[11] Benzyloxyphenyl derivatives like SEA0400 also show a preference for inhibiting the reverse mode, a characteristic linked to their interaction with the intracellular Na+-dependent inactivation process.[2]

Experimental Protocols

Accurate assessment of NCX1 inhibition requires robust experimental methodologies. Below are detailed protocols for two common assays used to characterize NCX1 inhibitors.

Electrophysiological Measurement of NCX Current (INCX) using Whole-Cell Patch-Clamp

This method directly measures the electrical current generated by the electrogenic NCX1.

Objective: To determine the effect of inhibitors on the forward and reverse mode currents of NCX1.

Cell Preparation:

  • Use a cell line stably expressing the human NCX1 isoform (e.g., HEK293 cells) or primary cells endogenously expressing NCX1 (e.g., isolated cardiomyocytes).

  • Plate cells on glass coverslips suitable for patch-clamp recording.

Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Pipette Solution (Internal): (in mM) 120 CsCl, 20 TEA-Cl, 10 NaCl, 5 MgATP, 10 HEPES, 10 EGTA; pH 7.2 with CsOH. Adjust free Ca2+ to desired levels.

  • NCX Inhibitor Solutions: Prepare stock solutions of KB-R7943 and SEA0400 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

  • NCX Blocker: 10 mM NiCl2 in the external solution for determining the Ni2+-sensitive current.[12]

Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Clamp the cell membrane potential at a holding potential of -40 mV.

  • Apply a voltage ramp protocol (e.g., from +60 mV to -100 mV) to elicit both outward (reverse mode) and inward (forward mode) NCX currents.[12]

  • Record baseline INCX.

  • Perfuse the cell with the desired concentration of the NCX inhibitor (KB-R7943 or SEA0400) and record the current using the same voltage ramp.

  • After recording the inhibitor effect, perfuse with a solution containing 10 mM NiCl2 to completely block NCX current.[12]

  • The NCX-mediated current is defined as the Ni2+-sensitive current (the difference between the current before and after NiCl2 application).[12]

  • Analyze the data to determine the percentage of inhibition for both forward and reverse modes at different inhibitor concentrations to calculate IC50 values.

Fluorescence-Based Measurement of NCX Activity

This method utilizes fluorescent indicators to monitor changes in intracellular Ca2+ concentration ([Ca2+]i) as a measure of NCX activity.

Objective: To assess the effect of inhibitors on Na+-dependent Ca2+ influx (reverse mode NCX).

Cell Preparation:

  • Load cells (e.g., cultured neurons, astrocytes, or NCX1-expressing cell lines) with a Ca2+-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.[12]

Solutions:

  • Normal Krebs-Ringer Buffer: Containing physiological concentrations of Na+ and Ca2+.

  • Na+-free Buffer: Replace NaCl with an equimolar concentration of N-methyl-D-glucamine (NMDG) or another impermeable cation.[13]

  • NCX Inhibitor Solutions: Prepare as described in the electrophysiology protocol.

Procedure:

  • Mount the coverslip with dye-loaded cells onto a perfusion chamber on an inverted fluorescence microscope.

  • Perfuse the cells with the normal Krebs-Ringer buffer to establish a baseline fluorescence signal.

  • To induce reverse mode NCX activity, rapidly switch the perfusion to the Na+-free buffer. This creates a strong outward Na+ gradient, driving Ca2+ influx through NCX1 and causing an increase in intracellular fluorescence.[13]

  • After a brief period, switch back to the normal buffer to allow the cells to recover.

  • To test the inhibitors, pre-incubate the cells with the desired concentration of KB-R7943 or SEA0400 in the normal buffer.

  • Repeat the switch to the Na+-free buffer in the presence of the inhibitor and record the change in fluorescence.

  • The inhibitory effect is quantified by comparing the rate and magnitude of the fluorescence increase in the presence and absence of the compound.

Visualizing Experimental and Biological Pathways

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing inhibitor selectivity and the signaling pathway of NCX1.

experimental_workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_data Data Analysis cluster_comparison Comparative Analysis prep1 Cell Culture (e.g., HEK293-NCX1 or Primary Cardiomyocytes) prep2 Loading with Ca2+ Indicator (for fluorescence assay) prep1->prep2 assay1 Electrophysiology (Whole-cell patch-clamp) prep1->assay1 assay2 Fluorescence Microscopy (Measure [Ca2+]i changes) prep2->assay2 data1 Measure NCX Current (INCX) or Fluorescence Change assay1->data1 comp2 Assess Off-Target Effects assay1->comp2 assay2->data1 assay2->comp2 data2 Calculate % Inhibition data1->data2 data3 Determine IC50 Values data2->data3 comp1 Compare Potency (IC50) data3->comp1 comp3 Evaluate Selectivity Profile comp1->comp3 comp2->comp3

Caption: Workflow for comparing NCX1 inhibitor selectivity.

ncx1_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors ncx1 NCX1 ca_ext High [Ca2+] ncx1->ca_ext na_int Low [Na+] ncx1->na_int na_ext High [Na+] na_ext->ncx1 3 Na+ ca_int Low [Ca2+] ca_int->ncx1 1 Ca2+ downstream Downstream Signaling (e.g., Gene Expression, Enzyme Activity) ca_int->downstream Ca2+ signaling label_forward Forward Mode (Ca2+ Efflux) label_reverse Reverse Mode (Ca2+ Influx) kbr KB-R7943 kbr->ncx1 Inhibition sea SEA0400 sea->ncx1 Inhibition

Caption: Simplified NCX1 signaling pathway and points of inhibition.

References

A Comparative Guide to Alternative Small Molecule Inhibitors of NCX1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sodium-calcium exchanger 1 (NCX1) is a critical regulator of intracellular calcium homeostasis, playing a pivotal role in the pathophysiology of various cardiovascular and neurological disorders. Its inhibition presents a promising therapeutic strategy. This guide provides an objective comparison of alternative small molecule inhibitors of NCX1, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the selection of appropriate research tools and potential therapeutic candidates.

Performance Comparison of NCX1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against NCX1. It is important to note that these values are derived from different studies using diverse experimental systems and conditions, which can influence the apparent potency of the compounds.

InhibitorTarget(s) & Mode of ActionIC50 Value(s)Cell Type/SystemReference(s)
KB-R7943 Preferentially inhibits the reverse mode of NCX. Also inhibits other ion channels at higher concentrations.Reverse Mode: ~14.3 µM Forward Mode: ~32.3 µMU87 Glioblastoma Cells[1]
SEA0400 Potent and selective inhibitor of NCX1, with a preference for the reverse mode.Reverse Mode: 33 nM Forward Mode: (less potent)Neurons[1]
SN-6 Selective inhibitor of the reverse mode of NCX.No significant effect on melanoma cell proliferation up to 100 µM.Melanoma Cells[2]
YM-244769 Selective inhibitor of the reverse mode of NCX.No significant effect on melanoma cell proliferation up to 100 µM.Melanoma Cells[2]
Bepridil Blocks both forward and reverse modes of NCX.Cell Viability: 3-20 µMMelanoma Cells[2]
CB-DMB Blocks both forward and reverse modes of NCX.Cell Viability: 3-20 µMMelanoma Cells[2]

Signaling Pathways Involving NCX1

NCX1 activity is intricately regulated by and participates in various signaling cascades within different cell types. Understanding these pathways is crucial for elucidating the full spectrum of effects of NCX1 inhibitors.

NCX1 Signaling in Cardiomyocytes

In cardiac cells, NCX1 plays a significant role in excitation-contraction coupling and is implicated in the pathogenesis of cardiac hypertrophy and heart failure. Its expression and activity are modulated by several signaling pathways, including:

  • CaMKII/AP-1 Pathway: Chronic activation of β-adrenergic receptors can lead to the upregulation of NCX1 via a Calcium/calmodulin-dependent protein kinase II (CaMKII) and Activator protein 1 (AP-1) dependent pathway[3].

  • p38 MAPK Pathway: Alpha-adrenergic stimulation can also increase NCX1 expression through the activation of p38 mitogen-activated protein kinase (MAPK)[3].

NCX1_Cardiac_Signaling beta_AR β-Adrenergic Receptor CaMKII CaMKII beta_AR->CaMKII alpha_AR α-Adrenergic Receptor p38_MAPK p38 MAPK alpha_AR->p38_MAPK AP1 AP-1 CaMKII->AP1 NCX1_gene NCX1 Gene (Transcription) p38_MAPK->NCX1_gene AP1->NCX1_gene NCX1_protein NCX1 Protein NCX1_gene->NCX1_protein Translation NCX1_Neuronal_Signaling Growth_Factors Growth Factors/ Neurotrophins Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NCX1_protein NCX1 Protein Akt->NCX1_protein Modulates Activity Neuronal_Survival Neuronal Survival & Differentiation mTOR->Neuronal_Survival NCX1_protein->Neuronal_Survival Regulates Ca2+ Homeostasis Patch_Clamp_Workflow start Start prepare_cells Prepare Isolated Cells and Solutions start->prepare_cells form_seal Form Gigaohm Seal prepare_cells->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline NCX Current whole_cell->record_baseline apply_inhibitor Apply NCX1 Inhibitor record_baseline->apply_inhibitor record_inhibited Record Inhibited NCX Current apply_inhibitor->record_inhibited apply_ni Apply NiCl2 to Block NCX record_inhibited->apply_ni record_ni Record Ni2+-insensitive Current apply_ni->record_ni analyze Data Analysis: Subtract Ni2+-sensitive current & Calculate % Inhibition record_ni->analyze end End analyze->end Calcium_Imaging_Workflow start Start load_cells Load Cells with Fura-2 AM start->load_cells wash_cells Wash and De-esterify load_cells->wash_cells baseline Record Baseline [Ca2+]i wash_cells->baseline induce_activity Induce NCX1 Activity (e.g., Na+-free for reverse mode) baseline->induce_activity record_activity Record [Ca2+]i Changes induce_activity->record_activity record_inhibited_activity Record [Ca2+]i Changes in presence of Inhibitor apply_inhibitor Apply NCX1 Inhibitor record_activity->apply_inhibitor apply_inhibitor->induce_activity Repeat with inhibitor apply_inhibitor->record_inhibited_activity analyze Data Analysis: Compare rates and amplitudes of [Ca2+]i changes record_inhibited_activity->analyze end End analyze->end

References

Navigating the Specificity of NCX Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly specific molecular tools is paramount. In the study of the sodium-calcium exchanger (NCX), a critical regulator of intracellular calcium homeostasis, the specificity of its inhibitors is a key determinant of experimental validity and therapeutic potential. While information on a novel compound, NCTT-956, is not yet available in the public domain, this guide provides a comparative analysis of well-characterized NCX inhibitors, offering a framework for evaluating the specificity of emerging molecules.

The Na+/Ca2+ exchanger is a bidirectional transporter that plays a crucial role in maintaining calcium and sodium homeostasis in various cell types, including cardiomyocytes, neurons, and renal cells.[1][2] It typically operates in a "forward mode," extruding one Ca2+ ion in exchange for the influx of three Na+ ions, or a "reverse mode," where Ca2+ enters the cell and Na+ is extruded, particularly under conditions of high intracellular sodium or membrane depolarization.[3][4] Given its involvement in both physiological and pathological processes, the development of specific NCX inhibitors is of significant interest for therapeutic applications in conditions such as cardiac arrhythmias and ischemia-reperfusion injury.[5][6]

Comparative Analysis of NCX Inhibitor Specificity

The ideal NCX inhibitor exhibits high potency for the target exchanger with minimal off-target effects on other ion channels and transporters. The following tables summarize the available quantitative data for several known NCX inhibitors, providing a benchmark for specificity.

Table 1: Potency of NCX Inhibitors on Different NCX Isoforms

CompoundNCX1 IC50/EC50NCX2 IC50NCX3 IC50Mode PreferenceReference
KB-R7943 ~1-5 µM-3-fold more inhibitory than NCX1/NCX2Preferential for reverse mode[7][8]
SEA0400 3.35 µM (forward), 4.74 µM (reverse)---[4][6]
ORM-10962 67 nM (outward), 55 nM (inward)--Equal inhibition of forward and reverse modes[9]
SN-6 2.9 µM16 µM8.6 µM-[8]
YM-244769 68 nM96 nM18 nM-[8]
SAR296968 74 nM23 nM129 nM-[8]

Table 2: Selectivity Profile of NCX Inhibitors Against Other Ion Channels

CompoundOff-Target ChannelEffect (IC50/EC50)Reference
KB-R7943 L-type Ca2+ channel (ICaL)Significant inhibition at concentrations used for NCX inhibition[4]
SEA0400 L-type Ca2+ channel (ICaL)3.6 µM[4][6]
ORM-10962 ICaL, IKr, IKs, I K1, I Na, I Na/K pumpNo significant effect at 1 µM[9]
SN-6 L-type Ca2+ channel (ICaL)Significant reduction at 1 µM[10]

Key Experimental Protocols for Assessing Inhibitor Specificity

Accurate determination of an inhibitor's specificity relies on robust experimental protocols. The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on NCX currents and other ion channels.

Measurement of NCX Current (INCX) using Whole-Cell Patch Clamp
  • Cell Preparation: Isolate cardiomyocytes or use cell lines stably expressing the desired NCX isoform.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use an internal (pipette) solution containing a known concentration of Na+ (e.g., 10 mM) and a Ca2+ buffer (e.g., EGTA) to control the intracellular Ca2+ concentration.

    • The external solution should be a Tyrode's solution. To isolate INCX, other ion channels are typically blocked using specific inhibitors (e.g., nifedipine for L-type Ca2+ channels, ouabain for the Na+/K+ pump, and appropriate blockers for K+ channels).

  • Voltage Protocol: Apply a voltage ramp protocol (e.g., from +60 mV to -100 mV from a holding potential of -40 mV) to elicit both outward (reverse mode) and inward (forward mode) NCX currents.[5]

  • Data Acquisition: Record the currents before and after the application of the test inhibitor at various concentrations.

  • Analysis: The NCX current is defined as the Ni2+-sensitive current (typically 5-10 mM NiCl2 is used to block all NCX activity).[5] The inhibitory effect of the compound is calculated by comparing the current amplitude in the presence and absence of the inhibitor. IC50 values are then determined by fitting the concentration-response data to a Hill equation.

Selectivity Screening

To assess selectivity, the same whole-cell patch-clamp technique is used to measure the effect of the inhibitor on other relevant ion channels, such as:

  • L-type Ca2+ current (ICaL)

  • Rapid and slow delayed rectifier potassium currents (IKr and IKs)

  • Inward rectifier potassium current (IK1)

  • Peak and late sodium current (INa)

  • Na+/K+ pump current (INa/K)

The absence of a significant effect on these currents at concentrations that effectively block NCX indicates high selectivity.

Visualizing the Landscape of NCX Inhibition

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathway and experimental workflows.

NCX_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NCX Na+/Ca2+ Exchanger (NCX) Na_out 3 Na+ NCX->Na_out Ca_out 1 Ca2+ NCX->Ca_out Na_in 3 Na+ NCX->Na_in Ca_in 1 Ca2+ NCX->Ca_in Na_out->NCX Forward Mode Ca_out->NCX Na_in->NCX Reverse Mode Ca_in->NCX Ca_homeostasis Intracellular Ca2+ Homeostasis Ca_in->Ca_homeostasis Influences Inhibitor NCX Inhibitors (e.g., ORM-10962) Inhibitor->NCX Inhibits

Caption: The Na+/Ca2+ exchanger's bidirectional ion transport and the point of inhibitor action.

Experimental_Workflow start Start: Isolate Cells or Use NCX-Expressing Cell Line patch_clamp Whole-Cell Patch Clamp start->patch_clamp isolate_ncx Isolate NCX Current (Block other channels) patch_clamp->isolate_ncx voltage_protocol Apply Voltage Ramp Protocol isolate_ncx->voltage_protocol record_control Record Control I_NCX voltage_protocol->record_control apply_inhibitor Apply NCX Inhibitor (Varying Concentrations) record_control->apply_inhibitor record_inhibited Record Inhibited I_NCX apply_inhibitor->record_inhibited calculate_ic50 Calculate IC50 for NCX record_inhibited->calculate_ic50 selectivity_screen Selectivity Screening: Test on Other Ion Channels (ICaL, IKr, etc.) calculate_ic50->selectivity_screen analyze_selectivity Analyze Specificity Profile selectivity_screen->analyze_selectivity end Conclusion: Determine Inhibitor's Potency and Selectivity analyze_selectivity->end

Caption: Workflow for determining the specificity of a novel NCX inhibitor.

Conclusion: The Importance of Rigorous Specificity Profiling

The development of novel NCX inhibitors holds great promise for both basic research and clinical applications. However, the utility of any new compound, including the yet-to-be-characterized this compound, will be dictated by its specificity. As demonstrated by the comparative data, even established inhibitors can exhibit significant off-target effects. Therefore, a thorough and systematic evaluation of a new inhibitor's potency and selectivity against a panel of relevant ion channels is a critical step in its validation. The experimental framework outlined in this guide provides a robust approach for such an evaluation, ensuring that researchers can have confidence in the data generated using these powerful molecular probes.

References

A Comparative Guide to the Cross-Validation of NCTT-956 Effects with Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the pharmacological inhibition of the SHP2 phosphatase using NCTT-956 and genetic models of SHP2 inactivation. The robust cross-validation between these distinct methodologies solidifies the role of SHP2 as a critical oncogenic signaling node and a viable therapeutic target.

Introduction to SHP2 and Validation Strategies

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a crucial regulator of cell growth and survival, primarily through the RAS-ERK signaling pathway.[1][2][] Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention.[1][2][4][5] this compound is a potent and selective allosteric inhibitor that stabilizes SHP2 in its inactive conformation, effectively blocking downstream signaling.[2][6]

To ensure that the anti-tumor effects of pharmacological agents like this compound are due to on-target inhibition, it is essential to cross-validate the results with genetic models. These models, which include SHP2 gene knockout (KO) or knockdown (shRNA), provide a genetic benchmark for the effects of SHP2 loss.[1][6] This guide compares the outcomes of these two approaches, offering insights into their concordance and potential differences.

SHP2 Signaling and Points of Intervention

SHP2 acts as a critical intermediary downstream of receptor tyrosine kinases (RTKs).[1][6] Upon RTK activation, SHP2 is recruited and activated, leading to the dephosphorylation of specific substrates that ultimately activates the RAS-RAF-MEK-ERK cascade, promoting cell proliferation and survival.[6][7] Both this compound and genetic ablation of SHP2 aim to disrupt this cascade at the same point, preventing signal amplification.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SHP2 SHP2 RTK->SHP2 Activates GRB2_SOS GRB2/SOS SHP2->GRB2_SOS Enables RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation NCTT_956 This compound (Pharmacological Inhibition) NCTT_956->SHP2 Inhibits Genetic_KO PTPN11 KO/KD (Genetic Inhibition) Genetic_KO->SHP2 Ablates

Caption: SHP2 signaling pathway and points of pharmacological/genetic inhibition.

Comparative Data: Pharmacological vs. Genetic Inhibition

The concordance between pharmacological and genetic approaches is typically measured by comparing their effects on key cellular and molecular readouts. Data from studies on SHP2 inhibitors like SHP099 (a compound structurally related to this compound) and PTPN11 gene disruption provide a strong basis for comparison.[8]

Table 1: In Vitro Effects on MAPK Signaling and Cell Viability

This table summarizes the typical effects of SHP2 inhibition on downstream signaling (p-ERK levels) and cancer cell viability in RTK-driven cancer cell lines.

Method of InhibitionModel SystemKey ReadoutTypical ResultSupporting Evidence
Pharmacological KYSE-520, RPMI-8226p-ERK LevelsDose-dependent decreaseInhibition of SHP2 prevents RAS-ERK signal transduction.[5][9]
(this compound / SHP099)Cancer Cell Lines(Western Blot)(IC50 ~0.07 µM for SHP099)
Genetic KRAS-mutant NSCLC,p-ERK LevelsSignificant decreaseKnockout of PTPN11 is required for full activation of MEK/ERK signaling.[1]
(PTPN11 KO/shRNA)CRC, Melanoma cells(Western Blot)
Pharmacological RTK-driven CancerCell ViabilityInhibition of proliferationSuppresses tumor cell growth by inhibiting the RAS-ERK pathway.[2][5]
(this compound / SHP099)Cell Lines(CellTiter-Glo)
Genetic KRAS-mutant NSCLCCell ViabilityLittle effect on proliferation aloneIn some contexts, SHP2 loss alone is not sufficient to halt proliferation but increases sensitivity to other inhibitors like MEKi.[1]
(PTPN11 KO/shRNA)cells(Cell Counting)
Table 2: In Vivo Anti-Tumor Efficacy

This table compares the in vivo outcomes of treating tumor models with SHP2 inhibitors versus the effects of genetic SHP2 depletion.

Method of InhibitionModel SystemKey ReadoutTypical ResultSupporting Evidence
Pharmacological Mouse Xenograft ModelsTumor GrowthSignificant tumor growth inhibitionSHP099 is efficacious in mouse tumor xenograft models driven by RTKs.[2][5]
(this compound / SHP099)(e.g., KRAS-mutant NSCLC)Inhibition
Genetic MIA PaCa-2 XenograftsTumor GrowthSignificant tumor growth inhibitionSubcutaneous implantation of SHP2 CRISPR knockout cells results in reduced tumor volume compared to parental controls.[10]
(PTPN11 KO/shRNA)(PTPN11 KO cells)Inhibition

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are summarized protocols for key experiments.

Western Blot for p-ERK/ERK Levels

This protocol is used to quantify the inhibition of SHP2 signaling by measuring the phosphorylation status of ERK, a key downstream kinase.[9]

  • Cell Treatment: Plate cancer cell lines (e.g., KYSE-520) and allow them to adhere. Treat with varying concentrations of this compound or vehicle (DMSO) for a specified time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensities and calculate the ratio of p-ERK to total ERK, normalized to the vehicle control.

Generation of SHP2 Knockout Cell Lines via CRISPR-Cas9

This genetic approach provides a direct comparison to pharmacological inhibition.[6]

  • gRNA Design: Design and clone guide RNAs targeting a conserved exon of the PTPN11 gene into a Cas9-expressing vector.

  • Transfection: Transfect the target cancer cell line with the CRISPR-Cas9 plasmid.

  • Clonal Selection: Select single-cell clones using antibiotic resistance or FACS sorting.

  • Validation: Expand clones and validate SHP2 knockout by Western blot (loss of SHP2 protein) and Sanger sequencing of the targeted genomic locus.

  • Phenotypic Assays: Use validated knockout clones in cell viability and signaling assays to compare with this compound-treated parental cells.

Cross-Validation Workflow

The logical flow for cross-validating a pharmacological inhibitor with a genetic model involves parallel in vitro and in vivo experiments culminating in a comparative analysis.

Cross_Validation_Workflow cluster_pharm Pharmacological Arm cluster_genetic Genetic Arm start Select RTK-Driven Cancer Model pharm_vitro In Vitro Assay: Treat with this compound start->pharm_vitro gen_create Generate PTPN11 KO Cell Line (CRISPR) start->gen_create compare_vitro Compare In Vitro Readouts (p-ERK, Viability) pharm_vitro->compare_vitro pharm_vivo In Vivo Study: Administer this compound to Xenograft Model compare_vivo Compare In Vivo Readouts (Tumor Growth) pharm_vivo->compare_vivo gen_vitro In Vitro Assay: Culture PTPN11 KO Cells gen_create->gen_vitro gen_vitro->compare_vitro gen_vivo In Vivo Study: Implant PTPN11 KO Cells for Xenograft gen_vivo->compare_vivo compare_vitro->pharm_vivo compare_vitro->gen_vivo conclusion Conclusion: Validate On-Target Effect & Concordance compare_vivo->conclusion

Caption: Workflow for cross-validating pharmacological and genetic SHP2 inhibition.

Conclusion

The data consistently demonstrates a high degree of concordance between the effects of this compound (and related allosteric inhibitors) and genetic inactivation of SHP2. Both approaches lead to the suppression of RAS-ERK signaling and inhibit the growth of susceptible cancer models.[8][10] This strong correlation validates that the anti-tumor activity of this compound is primarily an on-target effect resulting from the inhibition of SHP2 phosphatase activity. Minor discrepancies, when observed, may point to context-dependent roles of SHP2, incomplete inhibition/knockout, or potential off-target effects, warranting further investigation.[1] Overall, the use of genetic models is an indispensable tool for validating the mechanism of action of targeted therapies like this compound.

References

Assessing the Reversibility of NCTT-956 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the reversibility of NCTT-956, a covalent inhibitor of Bruton's tyrosine kinase (BTK). By understanding the experimental approaches to characterize its binding mechanism, researchers can effectively compare its performance against other BTK inhibitors. This document outlines key experimental protocols, presents comparative data for different BTK inhibitors, and utilizes visualizations to clarify complex concepts.

Introduction to this compound and BTK Inhibition

This compound is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. The BCR pathway is essential for the proliferation, survival, and differentiation of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies, making BTK an attractive therapeutic target.

Covalent inhibitors like this compound are designed to form a stable, long-lasting bond with their target protein, in this case, a cysteine residue (Cys481) in the active site of BTK. This irreversible or slowly reversible binding can lead to sustained target inhibition and prolonged pharmacodynamic effects. In contrast, reversible inhibitors bind to their target through non-covalent interactions and exist in a state of equilibrium between bound and unbound states.

This guide will delve into the methods used to experimentally confirm the covalent nature of this compound's interaction with BTK and compare its characteristics to both other covalent inhibitors and reversible alternatives.

Comparative Analysis of BTK Inhibitors

The landscape of BTK inhibitors includes both covalent and reversible agents, each with distinct biochemical profiles. Below is a comparative summary of key parameters for representative BTK inhibitors. While specific data for this compound is not publicly available, its profile as a covalent inhibitor would be expected to align with others in its class.

Table 1: Biochemical Potency of Selected BTK Inhibitors

InhibitorClassTargetIC50 (nM)
This compound Covalent BTK Data Not Available
IbrutinibCovalentBTK0.5 - 5.9
AcalabrutinibCovalentBTK3 - 5.1
ZanubrutinibCovalentBTK<1 - 2.5
Pirtobrutinib (LOXO-305)ReversibleBTK2.5 - 5.2
Fenebrutinib (GDC-0853)ReversibleBTK1.9 - 15

IC50 values can vary depending on the assay conditions.

Table 2: Kinase Selectivity Profile of Selected BTK Inhibitors (% Inhibition at 1 µM)

KinaseIbrutinibAcalabrutinibZanubrutinibPirtobrutinib
BTK 100 100 100 100
EGFR97478912
TEC1009410034
ITK98889621
SRC99759815
LYN1009210028

This table provides a qualitative comparison of off-target activities. Lower percentages indicate higher selectivity for BTK.

Experimental Protocols for Assessing Reversibility

Determining the reversibility of an inhibitor is crucial for understanding its mechanism of action and potential for off-target effects. The following are detailed protocols for key experiments used to assess the covalent nature of inhibitors like this compound.

Washout Assay

A washout assay is a cell-based experiment designed to differentiate between reversible and irreversible inhibition. The principle is that the effect of a reversible inhibitor will diminish after it is removed from the extracellular medium, while the effect of a covalent inhibitor will persist due to the stable bond with its target.

Protocol:

  • Cell Culture: Plate B-cell lymphoma cells (e.g., Ramos or TMD8) in appropriate cell culture medium and incubate overnight.

  • Inhibitor Treatment: Treat the cells with this compound or a comparator inhibitor at a concentration known to be effective (e.g., 1 µM) for a defined period (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Washout:

    • For the "washout" condition, centrifuge the cells to pellet them.

    • Remove the supernatant containing the inhibitor.

    • Resuspend the cell pellet in fresh, inhibitor-free medium.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of the unbound inhibitor.

    • Finally, resuspend the cells in fresh medium and re-plate.

    • For the "no washout" control, do not perform the washing steps.

  • Incubation: Incubate the cells for a specified time course (e.g., 0, 4, 8, 24 hours) post-washout.

  • Endpoint Analysis: At each time point, lyse the cells and analyze the phosphorylation status of BTK (autophosphorylation at Y223) and its downstream substrate PLCγ2 (at Y759) by Western blotting or a suitable immunoassay.

  • Data Analysis: Quantify the levels of phosphorylated BTK and PLCγ2 relative to total protein levels. Plot the percentage of inhibition over time for both the washout and no-washout conditions. A sustained inhibition in the washout group indicates irreversible or very slowly reversible binding.

Intact Protein Mass Spectrometry

Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass shift of the target protein upon modification by the inhibitor.

Protocol:

  • Protein-Inhibitor Incubation:

    • Incubate purified recombinant BTK protein (e.g., 1 µM) with an excess of this compound (e.g., 10 µM) in a suitable buffer (e.g., HEPES, pH 7.5) for a specified time (e.g., 1-2 hours) at room temperature.

    • Prepare a control sample with BTK and vehicle (DMSO).

  • Sample Preparation:

    • Desalt the samples using a C4 ZipTip or other suitable method to remove excess inhibitor and non-volatile salts.

  • Mass Spectrometry Analysis:

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

    • Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of intact protein analysis.

    • Acquire mass spectra over an appropriate m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weight of the protein in both the control and inhibitor-treated samples.

    • A mass increase in the this compound-treated sample corresponding to the molecular weight of this compound confirms covalent adduct formation. The stoichiometry of binding (e.g., 1:1) can also be determined.

Dialysis Assay

This assay assesses the reversibility of inhibition by physically separating the unbound inhibitor from the protein-inhibitor complex.

Protocol:

  • Inhibitor Binding: Incubate BTK enzyme with a saturating concentration of this compound for a sufficient time to allow for covalent bond formation. Include a control with a known reversible inhibitor and a vehicle control.

  • Dialysis:

    • Place the incubation mixtures into a dialysis cassette with a molecular weight cutoff that retains the protein but allows the small molecule inhibitor to pass through (e.g., 10 kDa).

    • Dialyze against a large volume of buffer (e.g., 1000-fold excess) for an extended period (e.g., 24-48 hours) with several buffer changes to ensure complete removal of the unbound inhibitor.

  • Activity Measurement:

    • After dialysis, recover the enzyme samples from the cassettes.

    • Measure the enzymatic activity of BTK in each sample using a standard kinase assay (e.g., measuring the phosphorylation of a substrate peptide).

  • Data Analysis: Compare the enzyme activity of the inhibitor-treated samples to the vehicle control. If the inhibition is irreversible, the enzyme activity will remain low after dialysis. If the inhibition is reversible, the enzyme activity will be restored to a level similar to the control.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the BTK signaling pathway, the mechanism of covalent inhibition, and the experimental workflow for a washout assay.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Recruitment & Phosphorylation PIP3 PIP3 PIP3->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation NCTT_956 This compound NCTT_956->BTK Covalent Inhibition

Caption: BTK signaling pathway and the point of inhibition by this compound.

Covalent_Inhibition_Mechanism cluster_0 Reversible Binding cluster_1 Covalent Bond Formation E_I BTK + this compound E_I_complex [BTK···this compound] (Non-covalent complex) E_I->E_I_complex k_on E_I_complex->E_I k_off E_I_covalent BTK-NCTT-956 (Covalent Adduct) E_I_complex->E_I_covalent k_inact

Caption: Two-step mechanism of covalent inhibition by this compound.

Washout_Assay_Workflow start Plate Cells treat Treat with Inhibitor (or Vehicle) start->treat split treat->split wash Washout: Centrifuge & Resuspend in Fresh Medium (3x) split->wash Washout Condition no_wash No Washout: Continue Incubation split->no_wash No Washout Condition incubate_wash Incubate Post-Washout wash->incubate_wash incubate_no_wash Incubate no_wash->incubate_no_wash lyse_wash Lyse Cells incubate_wash->lyse_wash lyse_no_wash Lyse Cells incubate_no_wash->lyse_no_wash analyze_wash Analyze BTK Phosphorylation lyse_wash->analyze_wash analyze_no_wash Analyze BTK Phosphorylation lyse_no_wash->analyze_no_wash compare Compare Inhibition Over Time analyze_wash->compare analyze_no_wash->compare

Caption: Experimental workflow for a cellular washout assay.

Conclusion

The assessment of an inhibitor's reversibility is a cornerstone of its preclinical characterization. For this compound, a covalent BTK inhibitor, the experimental approaches detailed in this guide—washout assays, intact protein mass spectrometry, and dialysis assays—provide a robust toolkit to confirm its mechanism of action. By comparing the outcomes of these experiments with data from other covalent and reversible BTK inhibitors, researchers can gain a comprehensive understanding of this compound's pharmacological profile. This knowledge is critical for its continued development as a potential therapeutic agent for B-cell malignancies and other related disorders.

Unveiling the Selectivity of NCX Inhibitors: A Comparative Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the off-target effects of prominent Sodium-Calcium Exchanger (NCX) inhibitors.

Disclaimer: As of December 2025, no public scientific literature or data could be found for an NCX inhibitor with the designation "NCTT-956." Therefore, this guide focuses on the comparison of other well-documented NCX inhibitors.

The sodium-calcium exchanger (NCX) is a pivotal membrane protein crucial for maintaining calcium homeostasis, particularly within cardiomyocytes. Its inhibition is a focal point of therapeutic strategies for conditions such as cardiac arrhythmias and ischemia-reperfusion injury. However, the therapeutic potential of many NCX inhibitors has been curtailed by unintended interactions with other ion channels and cellular targets. This guide offers a comprehensive comparison of the selectivity and off-target profiles of several key NCX inhibitors, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various NCX inhibitors against their primary target (NCX) and known off-targets. A lower IC50 value signifies higher potency, while a greater ratio of off-target IC50 to on-target IC50 indicates superior selectivity.

InhibitorTargetIC50 (On-Target)Off-TargetIC50 (Off-Target)Selectivity (Off-Target IC50 / On-Target IC50)
KB-R7943 NCX1 (reverse mode)~1.2-5.7 µMhERG channelSimilar potency to NCX inhibition~1
L-type Ca2+ channelsSimilar potency to NCX inhibition~1
NaV1.5Inhibited at slightly higher concentrationsLow
Ryanodine receptorsInhibited at slightly higher concentrationsLow
N-methyl-D-aspartate (NMDA) receptor13.4 µM~2.3-11.2
Mitochondrial Complex IPotent inhibitorLow
Acid-Sensing Ion Channels (ASICs)Potent inhibitorLow
SEA0400 NCX1~30-53 nML-type Ca2+ channels (ICaL)~3.6 µM~68-120
Na+ current (INa)No significant effect at 1 µMHigh
Inwardly rectifying K+ current (IK1)No significant effect at 1 µMHigh
Delayed rectifier K+ current (IKr/IKs)No significant effect at 1 µMHigh
ORM-10103 NCX (forward mode)780 nMIKr~20% block at 3 µMModerate
NCX (reverse mode)960 nMICaLNo effectHigh
IK1, IKs, Ito, Na+/K+ pumpNo effect at 3 µMHigh
ORM-10962 NCX (forward mode)55 nMICa, INa, IK1, IKr, IKs, Ito, Na+/K+ pumpNo effect even at 1 µMVery High
NCX (reverse mode)67 nM
SAR296968 hNCX174 nMICa, INaNo relevant inhibitionVery High
hNCX223 nM
hNCX3129 nM

Note: IC50 values can exhibit variability based on experimental conditions such as cell type, temperature, and the specific protocol employed. The selectivity provided is an approximation derived from available data.

Experimental Protocols

The characterization of on-target and off-target activities of NCX inhibitors is primarily achieved through the whole-cell patch-clamp technique . This electrophysiological method enables the direct measurement of ionic currents flowing through specific channels in isolated cells.

General Protocol for Whole-Cell Patch-Clamp Electrophysiology:
  • Cell Preparation: Single cells, such as cardiomyocytes or cells recombinantly expressing the ion channel of interest, are isolated via enzymatic digestion. These cells are then plated onto glass coverslips for adherence.

  • Recording Setup: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an internal solution that mimics the intracellular ionic environment. This micropipette is mounted on a micromanipulator. The coverslip with the cells is placed in a recording chamber on an inverted microscope stage and is continuously perfused with an external solution that replicates the extracellular milieu.

  • Whole-Cell Configuration: The micropipette is carefully maneuvered to form a high-resistance "Giga-seal" with the cell membrane. A brief application of suction ruptures the membrane patch under the pipette tip, establishing the whole-cell configuration, which allows for electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: A patch-clamp amplifier is used to clamp the cell's membrane potential at a specific holding potential. A series of voltage steps, known as a voltage protocol, is then applied to elicit the ionic current of interest. The design of this protocol is based on the known voltage-dependent gating characteristics of the target ion channel.

  • Drug Application: A baseline recording of the ionic current is established. Subsequently, the NCX inhibitor is introduced into the perfusion system at various concentrations, and its effect on the current's amplitude and kinetics is recorded.

  • Data Analysis: The peak current amplitude in the presence of the inhibitor is compared to the baseline to calculate the percentage of inhibition. Concentration-response curves are constructed by plotting the percentage of inhibition against the inhibitor concentration, from which the IC50 value is determined.

  • Selectivity Assessment: To evaluate selectivity, the same protocol is performed for a panel of off-target ion channels. To isolate the current of interest, specific pharmacological blockers for other channels are often included in the internal and external solutions. For instance, when measuring NCX current, Na+, K+, and Ca2+ channels are typically blocked.

Visualizing the Landscape of NCX Inhibition

Signaling Pathway: NCX in Cardiomyocyte Calcium Homeostasis

NCX_Signaling cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space EC [Ca2+]e ~1.8 mM [Na+]e ~140 mM NCX NCX EC->NCX 3 Na+ in EC->NCX 1 Ca2+ in NaK_ATPase Na+/K+ ATPase EC->NaK_ATPase 2 K+ in NCX->EC Forward Mode (Ca2+ extrusion) NCX->EC Reverse Mode (Ca2+ influx) Ca_i [Ca2+]i NCX->Ca_i Na_i [Na+]i NCX->Na_i LCC L-type Ca2+ Channel (LCC) LCC->Ca_i Ca2+ influx (Depolarization) NaK_ATPase->EC Ca_i->NCX 1 Ca2+ out RyR RyR Ca_i->RyR CICR SERCA SERCA Ca_i->SERCA Ca2+ uptake Na_i->NCX 3 Na+ out Na_i->NaK_ATPase 3 Na+ out SR Sarcoplasmic Reticulum (SR) RyR->Ca_i Ca2+ release SERCA->SR

Caption: NCX in cardiomyocyte Ca2+ handling.

Experimental Workflow: Assessing Off-Target Effects

Off_Target_Workflow start Start: Isolated Cells (e.g., Cardiomyocytes) patch_clamp Whole-Cell Patch Clamp start->patch_clamp voltage_protocol Apply Specific Voltage Protocol patch_clamp->voltage_protocol baseline Record Baseline Ion Current voltage_protocol->baseline apply_inhibitor Apply NCX Inhibitor (Varying Concentrations) baseline->apply_inhibitor record_effect Record Inhibited Ion Current apply_inhibitor->record_effect analyze Calculate % Inhibition and IC50 record_effect->analyze compare Compare On-Target (NCX) vs. Off-Target IC50s analyze->compare end Determine Selectivity Profile compare->end

Caption: Workflow for determining inhibitor selectivity.

Validating NCTT-956 On-Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target engagement of NCTT-956, a putative MTH1 inhibitor. By comparing established methodologies and data from known MTH1 inhibitors, researchers can effectively design and execute experiments to confirm that this compound directly interacts with its intended target in a cellular context.

The Role of MTH1 in Cancer and the Rationale for Inhibition

MutT Homolog 1 (MTH1), also known as NUDT1, is a crucial enzyme in cancer cell survival.[1] It functions to sanitize the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP.[1][2] This action prevents the incorporation of damaged nucleotides into DNA, thereby averting DNA damage and subsequent cell death.[3][4] Cancer cells, with their elevated levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival.[2][5] Consequently, inhibiting MTH1 is a promising therapeutic strategy to selectively target cancer cells.[2][3][4][6]

Comparative Landscape of MTH1 Inhibitors

Several small molecule inhibitors of MTH1 have been developed and characterized, providing a valuable reference for validating new chemical entities like this compound. While some of these inhibitors have shown cytotoxic effects in cancer cells, others have not, highlighting the importance of robust on-target engagement validation.[3][7]

InhibitorReported Mechanism/PotencyReference
TH1579 (Karonudib) A potent and selective MTH1 inhibitor with good oral availability and anti-cancer properties in vivo.[3][4][3][4]
TH588 & TH287 First-in-class MTH1 inhibitors reported to induce DNA damage and reduce cancer cell viability.[1][7][1][7]
(S)-crizotinib A dual Met/ALK inhibitor also identified as a potent inhibitor of MTH1 activity.[1][5][1][5]
IACS-4759, AZ-21, BAY-707 MTH1 inhibitors that did not exhibit the same cytotoxic effects as the first-in-class inhibitors, underscoring the complexity of MTH1 inhibition and cellular response.[7][7]

Key Experimental Protocols for On-Target Validation

Validating that a compound like this compound engages MTH1 in cells is a critical step in its development. The following are detailed protocols for widely accepted assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess target engagement in a cellular environment.[8][9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[10]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cancer cell lines (e.g., SW480, HCT116, U2OS) to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection: Collect the supernatant and analyze the amount of soluble MTH1 protein. This is typically done by Western blotting, although higher-throughput methods are available.[10][12]

  • Data Analysis: Quantify the band intensities for MTH1 at each temperature and for each this compound concentration. A positive on-target engagement will result in a higher amount of soluble MTH1 at elevated temperatures in the this compound-treated samples compared to the vehicle control, indicating stabilization.

Western Blot Analysis for Downstream Effects

Inhibition of MTH1 is expected to lead to the incorporation of oxidized nucleotides into DNA, triggering a DNA damage response. Western blotting can be used to detect markers of this response.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cancer cells and treat them with a dose-range of this compound, a positive control MTH1 inhibitor (e.g., TH588), and a vehicle control for 24-72 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a DNA damage marker (e.g., phosphorylated H2AX - γH2AX) or other relevant downstream proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][14][15] Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An increase in γH2AX levels would indicate a downstream effect of MTH1 inhibition.

Visualizing Pathways and Workflows

MTH1 Signaling Pathway and Consequence of Inhibition

MTH1_Pathway ROS Reactive Oxygen Species (ROS) dNTPs dNTP Pool ROS->dNTPs oxidation ox_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) DNA_rep DNA Replication & Repair ox_dNTPs->DNA_rep incorporation MTH1 MTH1 MTH1->ox_dNTPs hydrolyzes NCTT956 This compound NCTT956->MTH1 inhibits DNA_damage DNA Damage (8-oxodG incorporation) DNA_rep->DNA_damage DDR DNA Damage Response (DDR) DNA_damage->DDR Apoptosis Apoptosis DDR->Apoptosis Validation_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo biochem_assay Biochemical Assay (e.g., 8-oxodGTPase activity) cetsa Cellular Thermal Shift Assay (CETSA) biochem_assay->cetsa spr Surface Plasmon Resonance (SPR) (Direct Binding) spr->cetsa western Western Blot (Downstream Markers, e.g., γH2AX) cetsa->western if_assay Immunofluorescence (8-oxodG incorporation) cetsa->if_assay proteomics Thermal Proteome Profiling cetsa->proteomics target_engagement On-Target Engagement Confirmed? western->target_engagement if_assay->target_engagement proteomics->target_engagement start Hypothesized MTH1 Inhibitor (this compound) start->biochem_assay start->spr

References

Safety Operating Guide

Navigating the Disposal of NCTT-956: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of NCTT-956, also known as LOCTITE EA 956 AERO, a two-component epoxy adhesive. Adherence to these guidelines is critical for minimizing risks and meeting regulatory requirements.

LOCTITE EA 956 AERO consists of two parts, Part A and Part B, which are mixed to create the adhesive. The uncured components are considered hazardous materials and require specific disposal protocols.

Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. Both Part A and Part B pose health risks, including skin and eye irritation, and may cause allergic reactions.[1] Part A is also classified as toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles should be worn to prevent splashes.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Ventilation: Work in a well-ventilated area to avoid inhaling vapors.

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative data for this compound (LOCTITE EA 956 AERO) relevant to its handling and disposal.

PropertyPart APart BMixed Adhesive
Physical State LiquidLiquidLiquid (uncured), Solid (cured)
Color AmberAmber-
Flash Point > 93 °C (> 199.4 °F)> 93 °C (> 199.4 °F)-
Hazard Classification Environmentally Hazardous Substance[2]Skin and Eye Irritant, Sensitizer-
Disposal Method As hazardous wasteAs hazardous wasteAs non-hazardous solid waste (if fully cured)

Experimental Protocols for Safe Disposal

The recommended disposal procedure for this compound involves a clear decision-making process based on the state of the material (uncured, partially cured, or fully cured).

Methodology for Disposal of Uncured or Partially Cured this compound:

  • Do Not Mix for Disposal: Avoid mixing Part A and Part B solely for the purpose of disposal in large quantities, as this can generate excessive heat.

  • Segregate Waste: Keep Part A and Part B waste streams separate from other laboratory waste.

  • Containerize Properly: Collect uncured or partially cured this compound in designated, sealed, and clearly labeled hazardous waste containers.

  • Consult Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for the most current and detailed disposal information.[1][3]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal in accordance with federal, state, and local regulations.[4]

Methodology for Disposal of Fully Cured this compound:

  • Ensure Complete Curing: Verify that the mixed adhesive has fully hardened and is inert.

  • Dispose as Solid Waste: Once fully cured, the solid material is generally considered non-hazardous and can be disposed of in the regular solid waste stream. However, it is best practice to confirm this with your local EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_cured Is the material fully cured? start->is_cured uncured Uncured or Partially Cured is_cured->uncured No cured Fully Cured is_cured->cured Yes hazardous_waste Treat as Hazardous Waste uncured->hazardous_waste solid_waste Dispose as Non-Hazardous Solid Waste cured->solid_waste segregate Segregate Part A & B Waste hazardous_waste->segregate end End solid_waste->end containerize Containerize & Label segregate->containerize contact_ehs Contact EHS for Pickup containerize->contact_ehs contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling NCTT-956

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of NCTT-956, a potent 12-lipoxygenase inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.

I. Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound. All PPE should be inspected prior to use and must be worn for the entire duration of the handling procedure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)To prevent skin contact. This compound is classified as harmful if swallowed and may cause skin irritation upon prolonged or repeated contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes. This compound is classified as a substance that causes serious eye irritation.[1]
Body Protection Fully buttoned laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or a chemical fume hood. If weighing or handling large quantities of the powder, a NIOSH-approved N95 respirator is recommended to prevent inhalation.To minimize inhalation of the powdered form of the compound.

II. Operational Plan for Safe Handling

Follow these step-by-step instructions for the safe handling of this compound:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure the work area is clean and free of clutter.

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before commencing work.

  • Donning of PPE:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring they fit properly and have no visible defects.

  • Handling this compound:

    • Handle this compound as a powder. Avoid creating dust.

    • If weighing the compound, do so within the chemical fume hood or on a balance with a draft shield.

    • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

    • Keep all containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Clean the work area with an appropriate decontaminating solution.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

    • Remove PPE in the following order: gloves, laboratory coat, eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

III. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a decontaminating solution.

    • For large spills, evacuate the area and contact the institutional safety office.

IV. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Contaminated PPE (gloves, disposable lab coats), weigh paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour any waste containing this compound down the drain.

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.

    • After rinsing, the container can be disposed of according to institutional guidelines.

V. Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.

NCTT956_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Doffing cluster_emergency Emergency Protocol Prep Designate Work Area Assemble Assemble Materials Prep->Assemble PPE_Check Inspect PPE Assemble->PPE_Check Don_PPE Don PPE PPE_Check->Don_PPE Handle_Chem Handle this compound Don_PPE->Handle_Chem Post_Clean Clean Work Area Handle_Chem->Post_Clean Spill Spill Handle_Chem->Spill Potential Incident Exposure Personal Exposure Handle_Chem->Exposure Potential Incident Segregate_Waste Segregate Waste Post_Clean->Segregate_Waste Dispose_Waste Dispose of Waste Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
NCTT-956
Reactant of Route 2
Reactant of Route 2
NCTT-956

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.